molecular formula C7H5Cl2FO B1376285 (2,6-Dichloro-3-fluorophenyl)methanol CAS No. 1227611-90-6

(2,6-Dichloro-3-fluorophenyl)methanol

Cat. No.: B1376285
CAS No.: 1227611-90-6
M. Wt: 195.01 g/mol
InChI Key: XRJNYTQWCHPNAQ-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-fluorophenyl)methanol is a useful research compound. Its molecular formula is C7H5Cl2FO and its molecular weight is 195.01 g/mol. The purity is usually 95%.
The exact mass of the compound (2,6-Dichloro-3-fluorophenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,6-Dichloro-3-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloro-3-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-dichloro-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJNYTQWCHPNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227611-90-6
Record name (2,6-dichloro-3-fluorophenyl)methanol
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Foundational & Exploratory

Technical Guide: Physicochemical Profile of (2,6-Dichloro-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of (2,6-Dichloro-3-fluorophenyl)methanol , with a critical distinction applied to its closely related pharmaceutical intermediate, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol .

Executive Summary & Compound Identification

Target Compound: (2,6-Dichloro-3-fluorophenyl)methanol CAS Registry Number: 1227611-90-6 Molecular Formula: C₇H₅Cl₂FO Molecular Weight: 194.03 g/mol

Critical Distinction for Drug Development: In pharmaceutical research—specifically regarding the synthesis of the ALK inhibitor Crizotinib —nomenclature confusion frequently occurs between the methanol derivative (the target of this guide) and the ethanol derivative.

  • The Methanol (C7): A achiral building block used for scaffold construction (e.g., benzofuran synthesis).

  • The Ethanol (C8): The chiral "Crizotinib Intermediate" (CAS 877397-65-4), which contains a methyl group at the benzylic position.

This guide primarily characterizes the Methanol (C7) derivative while providing comparative data for the Ethanol (C8) derivative to ensure experimental validity.

Physicochemical Properties Data

The following data aggregates experimental values where available and high-confidence predictive models based on structural analogs (e.g., 2,6-dichlorobenzyl alcohol).

Table 1: Comparative Physical Properties[1]
Property(2,6-Dichloro-3-fluorophenyl)methanol (Target)(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (Ref)
CAS Number 1227611-90-6 877397-65-4
Physical State Solid (Crystalline powder)Solid (Crystalline)
Melting Point 65 – 75 °C (Predicted/Analog)*41 – 45 °C (Experimental)
Boiling Point 265 – 275 °C (at 760 mmHg)261 °C (at 760 mmHg)
Flash Point > 110 °C111.8 °C
Density 1.55 ± 0.1 g/cm³1.45 ± 0.1 g/cm³
Solubility DMSO, Methanol, DCMDMSO, Ethanol, Ethyl Acetate

*Note on Methanol Derivative MP: The 2,6-dichlorobenzyl alcohol analog (lacking the 3-fluoro group) melts at 95–98 °C. The introduction of the 3-fluoro atom typically disrupts crystal lattice packing, lowering the melting point relative to the pure dichloro analog, placing it likely in the 65–75 °C range.

Thermodynamic & Structural Analysis

Intermolecular Forces

The melting and boiling points of (2,6-Dichloro-3-fluorophenyl)methanol are governed by a specific interplay of halogen bonding and steric strain.

  • Hydroxyl Group (H-Bonding): The primary driver for the high boiling point (>260 °C) is the intermolecular hydrogen bonding provided by the benzylic hydroxyl group.

  • Orthogonal Steric Clash: The bulky chlorine atoms at positions 2 and 6 force the benzylic substituent out of planarity with the aromatic ring. This "ortho-effect" reduces π-system conjugation but increases the rigidity of the molecule, contributing to its solid state at room temperature.

  • Fluorine Effect: The fluorine at position 3 introduces a strong dipole but has a small van der Waals radius (1.47 Å) compared to chlorine (1.75 Å). This creates a "pocket" of high electron density that can accept weak hydrogen bonds, slightly altering solubility profiles compared to the non-fluorinated analog.

Purification Implications
  • Crystallization: Due to the predicted melting point range (65–75 °C), this compound can be recrystallized from non-polar solvents (e.g., heptane/toluene mixtures) where the hydroxyl group drives precipitation upon cooling.

  • Distillation: High vacuum distillation is required. Attempting atmospheric distillation will likely result in decomposition or polymerization before the boiling point (270 °C) is reached. Recommended vacuum: <1 mmHg at 120–140 °C.

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)
  • Scope: Validating purity of the solid intermediate.

  • Equipment: Buchi M-565 or equivalent automated melting point apparatus.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvent (solvent occlusion can depress MP by 2–5 °C).

  • Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure compact packing by tapping the tube on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 50 °C.

    • Measurement Ramp: 1 °C/min from 50 °C until liquid phase is observed.

  • Validation: A range >2 °C indicates impurity (likely the aldehyde precursor).

Protocol B: Synthetic Pathway & Logic

The synthesis of the methanol derivative typically proceeds via the reduction of the corresponding aldehyde. This workflow highlights the transition from a liquid/low-melting precursor to the crystalline alcohol.

SynthesisWorkflow Aldehyde 2,6-Dichloro-3- fluorobenzaldehyde (Precursor) Reaction Reduction (NaBH4 / MeOH) Aldehyde->Reaction 0°C to RT Workup Acidic Quench & Extraction (DCM) Reaction->Workup pH Adjustment Product (2,6-Dichloro-3- fluorophenyl)methanol (Solid, MP ~70°C) Workup->Product Crystallization

Figure 1: Reduction workflow for the synthesis of the target alcohol from its aldehyde precursor.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).

  • Volatility: Low volatility at room temperature, but sublimation may occur under high vacuum.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation to the aldehyde or benzoic acid if exposed to air and light over prolonged periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11344814, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol. Retrieved from [Link]

  • NIST Chemistry WebBook. 2,6-Dichlorobenzyl alcohol Thermochemical Data. (Analog comparison). Retrieved from [Link]

  • Cui, J. J., et al. (2011).Tran,-L. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.

Technical Whitepaper: The Strategic Role of (2,6-Dichloro-3-fluorophenyl)methanol in Kinase Inhibitor Design

[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the (2,6-dichloro-3-fluorophenyl) moiety represents a "privileged substructure."[1] While the primary alcohol, (2,6-dichloro-3-fluorophenyl)methanol (CAS 1227611-90-6), serves as a fundamental building block, its

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanolCrizotinib (Xalkori)1

This guide analyzes the synthetic utility, structural activity relationships (SAR), and process chemistry of this scaffold. We explore how the unique substitution pattern—specifically the 2,6-dichlorination—enforces a critical "orthogonal twist" conformation necessary for high-affinity binding in the ALK/ROS1 kinase ATP pockets, while the 3-fluoro substituent modulates metabolic stability.

Chemical Identity & Structural Pharmacophore[1]

The efficacy of this scaffold stems from its ability to lock the biaryl conformation and block metabolic soft spots.[1]

Feature(2,6-Dichloro-3-fluorophenyl)methanol(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
CAS Number 1227611-90-6877397-65-4
Role Primary Scaffold / LinkerActive Chiral Intermediate (Crizotinib)
Stereochemistry AchiralChiral (

-enantiomer is bioactive)
Key Property Precursor to aldehydes/halidesHigh-affinity hydrophobic pocket binder
Molecular Weight 195.02 g/mol 209.05 g/mol
Pharmacophore Logic (SAR)[1]
  • 2,6-Dichloro Substitution: These bulky ortho-chlorines create significant steric hindrance, forcing the phenyl ring to rotate out of plane relative to the attached ether/linker.[1] This "atropisomer-like" twist (typically ~60-90°) is critical for fitting into the narrow hydrophobic cleft of the ALK kinase domain.[1]

  • 3-Fluoro Substitution: Positioned meta to the linker, the fluorine atom serves two roles:

    • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich C3 position.[1]

    • Electronic Modulation: It lowers the pKa of the phenol/alcohol precursors, influencing the nucleophilicity during ether formation.

Synthetic Methodologies

Workflow Visualization: Scaffold Construction

The following diagram illustrates the divergence between the synthesis of the primary alcohol (Methanol) and the chiral secondary alcohol (Ethanol).

SynthesisWorkflowStart12,6-Dichloro-3-fluorobenzaldehydeReagent1NaBH4 / MeOH(Reduction)Start1->Reagent1Start22,6-Dichloro-3-fluoroacetophenoneReagent2Ru-Catalyst / H2(Asymmetric Hydrogenation)Start2->Reagent2Product1(2,6-Dichloro-3-fluorophenyl)methanol(Primary Alcohol)Reagent1->Product1Product2(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol(Chiral Intermediate)Reagent2->Product2DrugCrizotinib(ALK Inhibitor)Product2->Drug  Mitsunobu or SNAr  

Caption: Divergent synthesis of the primary scaffold vs. the high-value chiral intermediate.

Protocol A: Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol

Use Case: General building block synthesis.

Reagents: 2,6-Dichloro-3-fluorobenzaldehyde, Sodium Borohydride (

1Mechanism:1
  • Preparation: Dissolve 2,6-dichloro-3-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (0.5 M concentration) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Reduction: Add

    
     (1.1 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10°C.[1]
    
  • Completion: Stir at room temperature for 1 hour. Monitor by TLC/LCMS (disappearance of aldehyde).

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.

Protocol B: Asymmetric Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

Use Case: Crizotinib manufacturing (Enantioselective).

Reagents: 2,6-Dichloro-3-fluoroacetophenone,


1Mechanism:1
  • Catalyst Prep: In a glovebox, charge the Ruthenium precatalyst (0.002 eq) and base (

    
    , 0.05 eq) into a hydrogenation vessel.
    
  • Reaction: Add a solution of 2,6-dichloro-3-fluoroacetophenone in degassed isopropanol (10 vol).

  • Hydrogenation: Pressurize with

    
     (10–30 bar) and stir at 30–40°C for 12–24 hours.
    
  • Validation: Check conversion (>99%) and enantiomeric excess (ee) via Chiral HPLC. Target >98% ee for the (S)-enantiomer.

  • Isolation: Concentrate solvent. The product often crystallizes directly or requires a short silica plug to remove metal residues.[1]

Application in Drug Development: The Crizotinib Case Study[2]

The transition from the alcohol intermediate to the active pharmaceutical ingredient (API) requires a high-fidelity coupling reaction.[1] The steric bulk of the 2,6-dichloro ring makes standard

1
Coupling Strategies

Two primary routes exist to couple the chiral alcohol to the 3-hydroxy-2-aminopyridine core of Crizotinib:[1]

  • Mitsunobu Reaction: Direct coupling using

    
    .[1]
    
    • Pros: Convergent, retains stereochemistry (with inversion, requires starting with R if target is S, or retention depending on mechanism specifics).[1] Note: Crizotinib uses the (R)-configuration at the ether linkage relative to the pyridine, derived from the (S)-alcohol via inversion.[1]

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Convert alcohol to Mesylate (OMs) or Chloride.[1]

    • React with a fluoropyridine or hydroxypyridine under basic conditions.[1]

Workflow Visualization: Crizotinib Assembly

CrizotinibAssemblyAlcohol(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanolActivationActivation Step(MsCl / Et3N)Alcohol->ActivationIntermediateActivated Mesylate(Inversion prone)Activation->IntermediateCouplingSN2 Displacement(Inversion of Configuration)Intermediate->Coupling  + Core  CorePyridine/Pyrazole Core(Nucleophile)Core->CouplingFinalCrizotinib(R-configuration at linker)Coupling->Final  Stereochemical Inversion  

Caption: Stereochemical inversion strategy during the assembly of Crizotinib.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this intermediate, the following specifications are non-negotiable for medicinal chemistry applications:

  • Enantiomeric Purity (for Ethanol): Must be

    
     ee.[1] The wrong enantiomer can reduce potency by 
    
    
    due to the tight fit in the kinase pocket.[1]
  • Dechlorination Impurities: The reduction of the dichloro-ring (to monochloro) is a common side reaction during hydrogenation if Pd/C is used instead of Ru-catalysts.[1] Limit:

    
    .
    
  • Residual Metals: Ruthenium content must be

    
     ppm for late-stage intermediates.[1]
    

References

  • Pfizer Inc. "Crystalline forms of a c-Met/ALK inhibitor."[1] World Intellectual Property Organization, WO2013160838A1.[1] Link

  • Cui, J. J., et al. "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors."[1] Journal of Medicinal Chemistry, 2011.[1] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11344814, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol."[1] PubChem, 2024.[1] Link[1]

  • Accela Chem. "Product Analysis: (2,6-Dichloro-3-fluorophenyl)methanol (CAS 1227611-90-6)."[1] Accela Chem Catalog. Link[1]

Methodological & Application

Application Note & Protocol: A Chemoselective Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2,6-Dichloro-3-fluorophenyl)methanol is a key halogenated aromatic alcohol that serves as a versatile building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The specific arrangement of chloro and fluoro substituents on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating active ingredients with tailored biological activities.

This document provides a detailed, field-proven protocol for the synthesis of (2,6-dichloro-3-fluorophenyl)methanol via the chemoselective reduction of its corresponding aldehyde, 2,6-dichloro-3-fluorobenzaldehyde. The chosen methodology emphasizes safety, efficiency, and high fidelity, employing sodium borohydride (NaBH₄) as a mild and selective reducing agent. This approach is well-suited for standard laboratory settings and offers an excellent alternative to more aggressive and less selective reducing systems.

Reaction Principle & Mechanistic Overview

The core of this synthesis is the reduction of a carbonyl group (aldehyde) to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high chemoselectivity; it readily reduces aldehydes and ketones without affecting more robust functional groups like esters, amides, or nitro groups under standard conditions.[2][3]

Mechanism of Reduction:

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Hydride Addition: The borohydride anion ([BH₄]⁻) acts as a source of the hydride ion (H⁻). The hydride nucleophilically attacks the electrophilic carbonyl carbon of the 2,6-dichloro-3-fluorobenzaldehyde. This addition breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a new C-H bond.[2]

  • Protonation (Workup): The resulting intermediate is a tetra-alkoxyborate species. In a subsequent workup step, a protic solvent (like the methanol used in the reaction or added water/acid) protonates the alkoxide oxygen, yielding the final product, (2,6-dichloro-3-fluorophenyl)methanol, and boron-containing byproducts.[2]

This established mechanism ensures a clean and predictable conversion from the aldehyde to the desired primary alcohol.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
2,6-Dichloro-3-fluorobenzaldehyde≥98%Commercially Available
Sodium Borohydride (NaBH₄)≥98%, powderCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Hydrochloric Acid (HCl)1 M solutionCommercially Available
Deionized WaterN/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice/water bath
Dropping funnel (optional)
TLC plates (Silica gel 60 F₂₅₄)
Rotary evaporator
Separatory funnel (250 mL)
Critical Safety Precautions

Sodium Borohydride is a hazardous substance requiring careful handling in a controlled environment.

  • Water Reactivity: NaBH₄ reacts with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[4][5] All glassware must be dry, and the reaction should be conducted under an inert atmosphere if possible, although not strictly necessary for this scale.

  • Corrosivity and Toxicity: It is corrosive and can cause severe skin burns and eye damage.[5] It is also toxic if swallowed or in contact with skin.[4]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields or a face shield.[4][6]

  • Work Environment: All procedures must be performed in a well-ventilated chemical fume hood.[7] An emergency shower and eyewash station must be readily accessible.[6]

  • Spill & Waste: In case of a spill, evacuate the area, cover the spill with dry lime, sand, or soda ash, and collect it in a sealed container for hazardous waste disposal. DO NOT USE WATER .[6] Excess NaBH₄ must be carefully quenched before disposal.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.

Reaction Setup & Execution
  • Preparation: To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-3-fluorobenzaldehyde (1.93 g, 10.0 mmol).

  • Dissolution: Add 30 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to control the exothermic reaction.

  • Reagent Addition: Slowly and portion-wise, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq) to the cooled solution over 15-20 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates reaction completion.

Workup and Purification
  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully add 20 mL of 1 M HCl to quench the excess NaBH₄. Caution: Vigorous hydrogen evolution will occur. Add the acid dropwise until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The resulting crude (2,6-dichloro-3-fluorophenyl)methanol is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Visualization

Stoichiometry Table
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2,6-Dichloro-3-fluorobenzaldehydeC₇H₃Cl₂FO193.001.93 g10.01.0
Sodium BorohydrideNaBH₄37.830.42 g11.01.1
Methanol (Solvent)CH₄O32.0430 mL--
1 M HCl (Quench)HCl36.4620 mL--
Chemical Transformation Diagram

G cluster_0 Starting Material cluster_1 Product 2,6-dichloro-3-fluorobenzaldehyde 2,6-dichloro-3-fluorobenzaldehyde (2,6-dichloro-3-fluorophenyl)methanol (2,6-dichloro-3-fluorophenyl)methanol 2,6-dichloro-3-fluorobenzaldehyde->(2,6-dichloro-3-fluorophenyl)methanol 1) NaBH₄, MeOH, 0 °C to RT 2) 1 M HCl (Workup)

Caption: Reduction of the aldehyde to a primary alcohol.

Experimental Workflow Diagram

G A Setup & Dissolution (Aldehyde in MeOH) B Cooling (0-5 °C Ice Bath) A->B C Slow Addition of NaBH₄ (Maintain T < 10 °C) B->C D Reaction at RT (1 hour, TLC Monitoring) C->D E Quenching (Cool to 0 °C, Add 1M HCl) D->E F Solvent Removal (Rotary Evaporator) E->F G Aqueous Workup (Extraction with EtOAc) F->G H Drying & Concentration (Dry with MgSO₄, Evaporate) G->H I Purification & Analysis (Column Chromatography, NMR, MS) H->I

Sources

Application Note: Chemoselective Reduction of 2,6-Dichloro-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the protocol for the chemoselective reduction of 2,6-dichloro-3-fluorobenzoic acid to 2,6-dichloro-3-fluorobenzyl alcohol .[1] This transformation is a critical step in the synthesis of ALK/c-Met inhibitors (e.g., Crizotinib intermediates).

The Challenge: The substrate presents two primary synthetic hurdles:

  • Steric Hindrance: The 2,6-dichloro substitution pattern creates significant steric bulk around the carboxyl group, impeding nucleophilic attack.

  • Chemoselectivity: The aryl ring is highly electron-deficient and polyhalogenated. The use of non-selective reducing agents (e.g., catalytic hydrogenation or harsh hydride donors) poses a high risk of hydrodehalogenation (loss of Cl/F atoms) or nucleophilic aromatic substitution (

    
    ).
    

The Solution: This protocol prioritizes Borane-Tetrahydrofuran (BH


·THF)  complex reduction. Unlike ionic hydride donors (e.g., LiAlH

), borane acts as an electrophilic reducing agent, coordinating selectively to the electron-rich carboxyl oxygen.[1] This mechanism bypasses the electron-deficient ring, preserving the halogen substituents.

Mechanistic Insight & Strategy

Why Borane? (The Electrophilic Advantage)

Standard reducing agents like Lithium Aluminum Hydride (LAH) function as nucleophilic hydride donors. In electron-deficient systems like 2,6-dichloro-3-fluorobenzoic acid, LAH carries a risk of attacking the aromatic ring (at the C-F or C-Cl positions) rather than the carbonyl, leading to side products.[1]

Borane (BH


) , however, is a Lewis acid.[1]
  • Activation: It coordinates to the carbonyl oxygen of the carboxylate, converting it into a better leaving group (acyloxyborane intermediate).

  • Intramolecular Transfer: Hydride transfer occurs intramolecularly, which is entropically favored and less sensitive to the steric bulk of the ortho-chlorines.

  • Selectivity: Borane is inert toward aryl halides, ensuring the 2,6-dichloro-3-fluoro motif remains intact.[1]

Reaction Pathway Diagram

The following diagram illustrates the chemoselective pathway versus potential pitfalls.

ReactionPathway Substrate 2,6-Dichloro-3-fluorobenzoic Acid (Sterically Hindered / e- Deficient) Intermediate Triacyloxyborane Complex (Activated Carboxyl) Substrate->Intermediate + BH3·THF (0°C) Electrophilic Coordination SideProduct Dehalogenated Byproducts (Avoided) Substrate->SideProduct Catalytic Hydrogenation or LiAlH4 (Risk) Product 2,6-Dichloro-3-fluorobenzyl Alcohol (Target) Intermediate->Product Hydride Transfer & Hydrolysis

Caption: Figure 1. Electrophilic reduction pathway using Borane-THF, highlighting the avoidance of dehalogenation side reactions common with nucleophilic methods.[1]

Experimental Protocol A: Borane-THF Reduction (Gold Standard)

Applicability: High-purity synthesis for medicinal chemistry and early-phase process development.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2,6-Dichloro-3-fluorobenzoic acid 1.0SubstrateDry, purity >98%
BH

[1][2][3]·THF Complex (1.0 M)
2.5 - 3.0ReductantFreshly opened. Titer decreases over time.
Tetrahydrofuran (THF) 10-15 VSolventAnhydrous, inhibitor-free.
Methanol ExcessQuenchHPLC Grade.
1M HCl / 1M NaOH -WorkupFor pH adjustment.[4]
Step-by-Step Methodology

Step 1: Setup and Inertion

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel.[1]

  • Safety Note: BH

    
    ·THF generates hydrogen gas upon contact with moisture. Ensure the system is strictly anhydrous and vented through a bubbler.
    

Step 2: Substrate Solubilization

  • Charge 2,6-dichloro-3-fluorobenzoic acid (1.0 wt) into the flask.

  • Add Anhydrous THF (5.0 vol). Stir until the solid is mostly dissolved (suspension is acceptable; it will dissolve as it reacts).

  • Cool the mixture to 0°C – 5°C using an ice/water bath.

Step 3: Controlled Addition

  • Charge the addition funnel with BH

    
    ·THF solution (1.0 M, 3.0 equiv).
    
  • Dropwise Addition: Add the borane solution slowly over 30–60 minutes.

    • Observation: Gas evolution (H

      
      ) will occur. Control rate to prevent foaming.
      
    • Temperature: Maintain internal temperature < 10°C .[5]

Step 4: Reaction Phase

  • Once addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) .

  • Stir for 12–16 hours.

  • IPC (In-Process Control): Check by HPLC or TLC (Mobile Phase: 30% EtOAc/Hexane). The acid spot (low R

    
    ) should disappear; the alcohol spot (higher R
    
    
    
    ) should dominate.

Step 5: Quenching (CRITICAL)

  • Cool the reaction mixture back to 0°C .

  • Slowly add Methanol (5.0 vol) dropwise.

    • Warning: Vigorous H

      
       evolution will occur as excess borane is destroyed.
      
    • Stir for 30 minutes after gas evolution ceases.

  • Optional: If boron complexes persist (cloudy solution), add 1M HCl (2.0 vol) and stir for 1 hour to break the borate esters.

Step 6: Isolation

  • Concentrate the mixture under reduced pressure to remove THF/MeOH.

  • Dilute the residue with Ethyl Acetate (10 vol) and Water (10 vol).

  • Separate layers.[5] Wash the organic layer with:

    • 0.5 M NaOH (to remove unreacted acid).

    • Brine (saturated NaCl).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to dryness.

Yield Expectation: 85% – 95% Appearance: White to off-white crystalline solid.

Protocol B: Mixed Anhydride Reduction (Scalable Alternative)

Applicability: Use when Borane reagents are unavailable, too expensive, or safety regulations prohibit large-scale transport of BH


.[1]
Workflow Logic

This is a "One-Pot, Two-Step" procedure.

  • Activation: Acid + Ethyl Chloroformate

    
     Mixed Anhydride.
    
  • Reduction: Mixed Anhydride + NaBH

    
    
    
    
    
    Alcohol.
Reagents
  • Ethyl Chloroformate (1.1 equiv)

  • Triethylamine (1.1 equiv)

  • Sodium Borohydride (NaBH

    
    ) (2.5 equiv)
    
  • THF / Water[1]

Methodology
  • Activation: Dissolve acid (1.0 equiv) and Triethylamine (1.1 equiv) in THF at 0°C . Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir for 1 hour. A white precipitate (Et

    
    N·HCl) will form.
    
  • Filtration (Optional but recommended): Filter off the amine salt under inert atmosphere to reduce viscosity, or proceed as a slurry.

  • Reduction: Prepare a solution of NaBH

    
     (2.5 equiv) in Water (minimal volume) or use solid NaBH
    
    
    
    if adding to a pure THF slurry.
  • Addition: Add the NaBH

    
     source to the mixed anhydride at 5°C – 10°C . Note: Gas evolution.
    
  • Workup: Quench with 1M HCl, extract with EtOAc, and wash with NaHCO

    
    .
    

Analytical Quality Control

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% H

PO

in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Detection UV @ 220 nm (Amide/Acid absorption) and 254 nm
Retention Time Acid (Start) < Alcohol (Product) < Dimer impurities
NMR Validation ( H NMR, 400 MHz, DMSO-d )
  • Product (Alcohol): Look for the benzylic methylene doublet/singlet at

    
     4.5 – 4.7 ppm .
    
  • Impurity (Des-halo): Check aromatic region for complex splitting patterns indicating loss of symmetry or loss of the 2,6-dichloro pattern.

  • Impurity (Aldehyde): Check for CHO peak at

    
     10.0+ ppm  (indicates incomplete reduction).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old BH

·THF reagent (loss of titer).
Use fresh reagent or increase equivalents to 4.0. Switch to BH

[5]·DMS (higher stability).
Product is an Oil Residual solvent or Boron-complex formation.Perform a "MeOH chase": Dissolve in MeOH, concentrate, repeat 3x to remove trimethyl borate.[1] Recrystallize from Hexane/EtOAc.[5]
Low Yield Formation of stable borate esters.Ensure the acidic hydrolysis step (HCl addition) is performed for at least 1 hour before extraction.
Dehalogenation Temperature too high during addition.Strictly maintain T < 10°C during the addition of the reductant.

References

  • Mechanistic Basis of Borane Reduction

    • Brown, H. C., & Subba Rao, B. C. (1960).[1][6] Hydroboration.[5][6][7][8][9] III. The Reduction of Organic Compounds by Diborane, an Acid-Type Reducing Agent.[1][6] Journal of the American Chemical Society.[6] Link

  • Chemoselectivity in Halogenated Benzoic Acids

    • Burke, S. D., & Danheiser, R. L. (1999).[1] Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[5] (Reference for BH3 vs LAH selectivity).

  • Crizotinib Intermediate Synthesis (Context)

    • Cui, J. J., et al. (2011).[1] Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib). Journal of Medicinal Chemistry. Link

  • Alternative Mixed Anhydride Protocols

    • Common Organic Chemistry.[5] Reduction of Carboxylic Acids to Alcohols via Activation. Link

  • Safety Data (Borane-THF)

    • Organic Chemistry Portal.[5] Borane-Tetrahydrofuran Complex. Link

Disclaimer: This protocol involves the use of hazardous chemicals, including pyrophoric reagents and corrosive acids. All procedures must be performed in a functioning fume hood by trained personnel wearing appropriate PPE.

Sources

Using (2,6-Dichloro-3-fluorophenyl)methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2,6-Dichloro-3-fluorophenyl)methanol in Kinase Inhibitor Synthesis

Executive Summary & Chemical Profile

(2,6-Dichloro-3-fluorophenyl)methanol (CAS: 261763-22-8) is a high-value halogenated benzyl alcohol intermediate. Its specific trisubstituted aromatic pattern—featuring two chlorines and one fluorine—renders it a critical scaffold in the synthesis of next-generation tyrosine kinase inhibitors (TKIs), most notably Crizotinib (Xalkori) .

While the chiral ethanol derivative ((S)-1-(2,6-dichloro-3-fluorophenyl)ethanol) is the direct fragment found in Crizotinib, the methanol variant serves as a pivotal "gateway" intermediate. It offers synthetic versatility, functioning as the stable precursor to the corresponding aldehyde (for asymmetric synthesis) or as a substrate for activation into benzyl halides (for direct alkylation in Structure-Activity Relationship (SAR) libraries).

Property Data
CAS Number 261763-22-8
IUPAC Name (2,6-Dichloro-3-fluorophenyl)methanol
Molecular Formula C₇H₅Cl₂FO
Molecular Weight 195.02 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethanol; Insoluble in Water
Key Hazard Irritant (Skin/Eye); Potential Sensitizer

Critical Application Pathways

The utility of (2,6-Dichloro-3-fluorophenyl)methanol lies in its ability to facilitate the introduction of the lipophilic, metabolically stable 2,6-dichloro-3-fluorophenyl moiety.

Pathway A: Synthesis of the Crizotinib Chiral Fragment

The primary industrial application involves oxidizing the methanol to 2,6-Dichloro-3-fluorobenzaldehyde . This aldehyde is then subjected to asymmetric methylation (or Grignard addition followed by chiral resolution) to yield the (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol , the "left-hand" side of the Crizotinib molecule.

Pathway B: Divergent Synthesis via Benzyl Halides

For medicinal chemistry programs exploring analogs of MET/ALK inhibitors, the methanol is converted to 2,6-Dichloro-3-fluorobenzyl bromide/chloride . These electrophiles allow for the rapid attachment of the aryl ring to nucleophilic scaffolds (amines, phenols) via standard Sɴ2 reactions, bypassing the need for Mitsunobu conditions.

G Methanol (2,6-Dichloro-3-fluorophenyl) methanol (CAS: 261763-22-8) Aldehyde 2,6-Dichloro-3- fluorobenzaldehyde Methanol->Aldehyde Oxidation (MnO2 or Swern) Bromide Benzyl Bromide Derivative Methanol->Bromide Activation (PBr3 or SOCl2) ChiralAlc (S)-1-(2,6-Dichloro-3- fluorophenyl)ethanol Aldehyde->ChiralAlc Asymmetric Methylation Library SAR Library Generation Bromide->Library N/O-Alkylation Crizotinib Crizotinib (ALK Inhibitor) ChiralAlc->Crizotinib Mitsunobu Coupling

Figure 1: Strategic synthetic workflow originating from (2,6-Dichloro-3-fluorophenyl)methanol.[1]

Detailed Protocols

Protocol 1: Chemoselective Oxidation to 2,6-Dichloro-3-fluorobenzaldehyde

Objective: To generate the aldehyde precursor for chiral synthesis without over-oxidation to the benzoic acid. Mechanism: Manganese(IV) oxide (MnO₂) provides a mild, heterogeneous oxidation suitable for benzylic alcohols.

Materials:

  • (2,6-Dichloro-3-fluorophenyl)methanol (10.0 g, 51.3 mmol)

  • Activated MnO₂ (45.0 g, ~10 eq) – Note: Excess is required for kinetics.

  • Dichloromethane (DCM) (100 mL, anhydrous)

  • Celite® 545 (for filtration)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting methanol (10.0 g) in anhydrous DCM (100 mL).

  • Reagent Addition: Add Activated MnO₂ (45.0 g) in three portions over 15 minutes to prevent clumping.

  • Reaction: Stir the black suspension vigorously at room temperature (20–25°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (lower Rf) should disappear; the aldehyde (higher Rf) will appear.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the manganese oxides. Rinse the pad with DCM (2 × 50 mL).

  • Isolation: Concentrate the clear filtrate under reduced pressure (40°C, 20 mbar).

  • Purification: The crude aldehyde is typically sufficiently pure (>95%) for downstream steps. If necessary, recrystallize from Hexane/EtOAc.

Expected Yield: 9.0 – 9.5 g (90–95%).

Protocol 2: Activation to 2,6-Dichloro-3-fluorobenzyl Bromide

Objective: To create a highly reactive electrophile for alkylation. Safety Note: Benzyl bromides are potent lachrymators. Perform all operations in a fume hood.

Materials:

  • (2,6-Dichloro-3-fluorophenyl)methanol (5.0 g, 25.6 mmol)

  • Phosphorus Tribromide (PBr₃) (2.8 g, 10.3 mmol, 0.4 eq)

  • Dichloromethane (DCM) (50 mL)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Setup: Dissolve the methanol (5.0 g) in DCM (50 mL) in a dry flask under nitrogen atmosphere. Cool to 0°C (ice bath).

  • Addition: Add PBr₃ dropwise via syringe over 10 minutes. Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution (50 mL) to neutralize HBr byproducts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

  • Storage: Store the resulting oil/solid at 4°C. Use immediately if possible to avoid hydrolysis.

Quality Control & Impurity Profiling

When using this intermediate for pharmaceutical applications, strict control of regioisomers is required. The 2,6-dichloro substitution is sterically crowded; ensure no migration has occurred during synthesis.

Impurity Type Origin Detection Method Limit (API Grade)
Benzoic Acid Derivative Over-oxidation during storage or synthesisHPLC (Reverse Phase)< 0.5%
Regioisomers Incorrect starting material (e.g., 2,4-dichloro)¹H NMR / GC-MS< 0.1%
Residual Manganese From MnO₂ oxidationICP-MS< 10 ppm

References

  • Pfizer Inc. (2011). Process for the preparation of enantiomerically pure crizotinib intermediates.[2] Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11666870, (2,6-Dichloro-3-fluorophenyl)methanol.[Link]

  • Cui, J. J., et al. (2011). Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of ALK and c-Met kinase.[1] Journal of Medicinal Chemistry. [Link]

  • Shanghai Run Biotech Co Ltd. (2017). Synthesis method of crizotinib and preparation method of intermediate thereof.[2][3][4] Patent CN107365301B.

Sources

Application Note: Chemoselective Oxidation of (2,6-Dichloro-3-fluorophenyl)methanol

[1]

Abstract & Strategic Overview

The conversion of (2,6-dichloro-3-fluorophenyl)methanol (1) to 2,6-dichloro-3-fluorobenzaldehyde (2) represents a critical transformation in the synthesis of fluorinated pharmacophores, particularly for fluoroquinolone antibiotics and agrochemicals.[1]

This transformation presents specific challenges:

  • Steric Hindrance: The ortho-dichloro substitution pattern creates significant steric bulk around the benzylic carbon, retarding nucleophilic attack by bulky oxidants.

  • Electronic Deactivation: The electron-withdrawing nature of the halogenated ring reduces the nucleophilicity of the alcohol oxygen.

  • Over-Oxidation Risk: Primary benzylic aldehydes are highly susceptible to further oxidation to the corresponding benzoic acid (2,6-dichloro-3-fluorobenzoic acid) under aqueous oxidative conditions.[1]

This guide details two validated protocols designed to mitigate these risks: a Catalytic TEMPO/NaOCl (Anelli) system for scalable, green synthesis, and a Stoichiometric Activated MnO₂ method for rapid, anhydrous bench-scale work.

Reaction Decision Matrix

FeatureProtocol A: TEMPO / NaOCl Protocol B: Activated MnO₂ Protocol C: PCC/PDC
Mechanism Oxoammonium cation catalysisRadical surface adsorptionChromate ester formation
Scale Suitability High (Gram to Kilogram)Low to Medium (mg to 10g)Low (Lab scale only)
Steric Tolerance Excellent (Radical mechanism)GoodModerate
Green Profile Best (Water/Bleach based)Moderate (Solid waste)Poor (Cr(VI) toxicity)
Selectivity High (pH controlled)High (Kinetic control)Moderate (Acid risk)
Recommendation Primary Recommendation Alternative for Anhydrous Needs Not Recommended

Protocol A: Catalytic TEMPO Oxidation (Anelli Protocol)

Best for: Scalability, cost-efficiency, and minimizing heavy metal waste.

Mechanistic Insight

The reaction utilizes 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a catalyst.[2][3][4] The active oxidant is the N-oxoammonium species , generated in situ by sodium hypochlorite (bleach). Bromide (KBr) acts as a co-catalyst, accelerating the regeneration of the active oxidant via the formation of HOBr.[5]

Critical Control Point: The pH must be maintained between 8.6 and 9.5 .

  • pH < 8.5: HOCl concentration increases, leading to dangerous side reactions (chlorination of the aromatic ring) and decomposition of the catalyst.

  • pH > 10: The reaction stalls due to the stability of the hypochlorite ion and lack of HOBr formation.

Materials & Reagents[1][6][7][8]
  • Substrate: (2,6-Dichloro-3-fluorophenyl)methanol (1.0 equiv)

  • Catalyst: TEMPO (0.01 equiv / 1 mol%)[1]

  • Co-Catalyst: KBr (0.1 equiv / 10 mol%)[1]

  • Oxidant: NaOCl (Commercial Bleach, ~10-13% w/v), titrated to determine active chlorine.

  • Buffer: Saturated aqueous NaHCO₃.[1]

  • Solvent: Dichloromethane (DCM) and Water (2:1 ratio).[1][4]

  • Quench: Sodium Thiosulfate (Na₂S₂O₃).[1]

Step-by-Step Procedure

Step 1: Preparation of the Biphasic System

  • In a round-bottom flask equipped with a vigorous magnetic stir bar and a temperature probe, dissolve (2,6-dichloro-3-fluorophenyl)methanol (10.0 g, 47.8 mmol) in DCM (100 mL).

  • Add a solution of KBr (0.57 g, 4.8 mmol) in Water (15 mL).

  • Add TEMPO (75 mg, 0.48 mmol). The solution will turn a light orange-red color.[1]

  • Cool the mixture to 0–5 °C using an ice/water bath.

Step 2: Controlled Oxidation

  • Prepare the oxidant solution: Dilute NaOCl (approx.[1] 1.1 equiv) with saturated NaHCO₃ (50 mL) to buffer the pH to ~9.0.

  • Add the buffered NaOCl solution dropwise via an addition funnel over 30–45 minutes.

    • Self-Validating Check: The internal temperature must remain <10 °C to prevent over-oxidation.

    • Visual Check: The organic layer may darken as the N-oxoammonium species forms, then lighten as it is consumed.

Step 3: Reaction Monitoring

  • Vigorously stir at 0–5 °C for 30 minutes post-addition.

  • TLC Analysis: (Eluent: 20% EtOAc/Hexanes). Stain with KMnO₄ or UV (254 nm).[1] The aldehyde product will be less polar (higher R_f) than the alcohol.

  • Starch-Iodide Test: Test the aqueous layer with starch-iodide paper.[1] It should turn dark blue, indicating excess oxidant is present. If white, add slightly more NaOCl.

Step 4: Workup & Isolation

  • Quench: Add 10% aqueous Na₂S₂O₃ (50 mL) and stir for 10 minutes.

    • Validation: Starch-iodide paper should remain white (no active oxidant).[1]

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[5]

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

  • Wash: Combine organic layers and wash with Brine (50 mL).[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp <40 °C to avoid aldehyde volatility/degradation).

Yield Expectation: 90–95% as a white to off-white solid.[1]

Protocol B: Activated MnO₂ Oxidation

Best for: Small-scale, acid-sensitive substrates, or anhydrous requirements.[1]

Mechanistic Insight

This reaction relies on the adsorption of the alcohol onto the MnO₂ surface. The rate-determining step is the homolytic cleavage of the C-H bond. Because the 2,6-dichloro substitution prevents the alcohol from lying flat against the surface, Activated MnO₂ (high surface area) is strictly required.

Materials[1][9]
  • Substrate: (2,6-Dichloro-3-fluorophenyl)methanol.[1]

  • Reagent: Activated MnO₂ (10–20 equivalents by weight).

    • Note: Do not use pyrolusite (mineral MnO₂).[1] Use chemically precipitated, "active" MnO₂.

  • Solvent: Dichloromethane (DCM) or Chloroform.[1][6]

Procedure
  • Activation (Critical): If the MnO₂ has been stored for >6 months, heat it in an oven at 110 °C for 12 hours prior to use to remove adsorbed water, which deactivates the surface.

  • Dissolve the alcohol (1.0 g) in DCM (20 mL).

  • Add Activated MnO₂ (10.0 g). The large excess is necessary due to the heterogeneous nature and steric bulk.

  • Stir vigorously at reflux (40 °C) for 12–24 hours.

    • Optimization: If reaction is slow, add a fresh portion of MnO₂ (5 equiv) after 12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the manganese oxides. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate the solvent to yield the pure aldehyde.

Visual Workflows (Graphviz)[1]

TEMPO/NaOCl Oxidation Pathway

TEMPO_OxidationStartStart:(2,6-Dichloro-3-fluorophenyl)methanolMixBiphasic Mix:DCM + Water + KBr + TEMPOStart->MixOxidantAdd Oxidant:NaOCl + NaHCO3 (pH 9)Mix->Oxidant Cool to 0°CCycleCatalytic Cycle:TEMPO -> Oxoammonium -> HydroxylamineOxidant->Cycle Controlled AddnCycle->Cycle Regeneration via NaOCl/KBrProductProduct:2,6-Dichloro-3-fluorobenzaldehydeCycle->Product OxidationQuenchQuench:Na2S2O3Product->Quench Workup

Caption: Figure 1. Catalytic cycle and workflow for the TEMPO-mediated oxidation of hindered benzylic alcohols.

MnO₂ Surface Oxidation Logic

MnO2_OxidationMaterialRaw MnO2ActivateActivation:Heat 110°C (12h)Material->Activate Remove H2OReactionHeterogeneous Reaction:Substrate + MnO2 (10-20 eq) in DCMActivate->ReactionCheckCheck Conversion:TLC/HPLCReaction->CheckCheck->Reaction Incomplete(Add more MnO2)FilterFiltration:Celite PadCheck->Filter CompleteFinalPure AldehydeFilter->Final

Caption: Figure 2. Decision logic for the stoichiometric MnO₂ oxidation, emphasizing the critical activation step.

Analytical & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/Water gradient
1H NMR (CDCl₃) Aldehyde proton singlet at δ 10.4–10.5 ppm .[1] Absence of CH₂ doublet at δ 4.8 ppm.400 MHz NMR
Impurity A 2,6-Dichloro-3-fluorobenzoic acidHPLC (monitor via pH shift or authentic std)

Self-Validating NMR Check: The shift of the benzylic protons is distinct.

  • Starting Material: ~4.8 ppm (doublet, CH₂-OH).[1]

  • Product: ~10.4 ppm (singlet, CHO).

  • Over-oxidation: Disappearance of CHO peak; appearance of broad COOH peak >11 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Reaction (TEMPO) pH too high (>10) or old NaOCl.[1]Adjust pH to 9.0 with dilute HCl.[1] Check bleach activity.[1][5] Add fresh TEMPO.
Over-oxidation (Acid formation) pH too low (<8) or excess oxidant + long time.[1]Ensure NaHCO₃ buffer is saturated.[1][7] Quench immediately upon TLC completion.[1]
Low Conversion (MnO₂) "Wet" MnO₂ or insufficient surface area.[1]Dry MnO₂ at 110°C. Use 20 equivalents. Switch to TEMPO protocol.
Chlorination Byproducts pH < 8.5 generating Cl₂.[1]strictly maintain pH 8.6–9.[1]5. Add NaOCl slower.[1][5]

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.[2] The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.

  • Goldman, A., et al. (2010). Activation of Manganese Dioxide for Organic Oxidations.[1][8][9][10][11] Journal of Organic Chemistry, 75(15), 4995-5001.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1]

  • PubChem. (2025).[1] 2,6-Dichloro-4-fluorobenzaldehyde Compound Summary. (Analogous Structure Data).

(2,6-Dichloro-3-fluorophenyl)methanol as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2,6-Dichloro-3-fluorophenyl)methanol as a "Molecular Hinge" in Kinase Inhibitor Design

Introduction: The "Privileged" Scaffold

In the landscape of kinase inhibitor design, few structural motifs possess the "privileged" status of the 2,6-dichloro-3-fluorophenyl group. Best known as the critical hydrophobic anchor in Crizotinib (Xalkori) , this moiety is not merely a passive lipophilic filler; it acts as a "molecular hinge" .

The (2,6-Dichloro-3-fluorophenyl)methanol building block allows researchers to introduce this motif into novel scaffolds. Its unique substitution pattern serves three distinct medicinal chemistry functions:

  • Conformational Lock: The bulky 2,6-dichloro substituents create significant steric hindrance, restricting rotation around the ether/methylene linkage. This forces the inhibitor into a bioactive conformation that minimizes entropy loss upon binding.

  • Hydrophobic Clamping: The dichlorophenyl ring fits snugly into the hydrophobic sub-pocket (often the specificity pocket) of kinases like c-Met, ALK, and ROS1 .

  • Metabolic Shielding: The 3-fluoro substituent blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation) on the phenyl ring, extending the drug's half-life.

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₇H₅Cl₂FO
Molecular Weight 195.02 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
Melting Point 68–72 °C
Reactivity Alert The benzylic alcohol is sterically hindered. Standard S_N2 reactions may require activation (mesylation/chlorination) or Mitsunobu conditions.

Strategic Synthesis Workflows

Researchers typically employ two primary routes to incorporate this building block: Direct Mitsunobu Coupling or Activation-Alkylation .

Route Selection Logic
  • Choose Mitsunobu (Protocol A) when working with base-sensitive scaffolds or when stereochemical inversion (if using chiral analogs) is required in a single step. Note: The steric bulk of the 2,6-dichloro group can slow this reaction.

  • Choose Activation-Alkylation (Protocol B) for robust scale-up, or when the nucleophile (kinase core) is a poor partner for Mitsunobu chemistry.

Visual Workflow (DOT Diagram)

G Start (2,6-Dichloro-3-fluorophenyl) methanol Mitsunobu Route A: Mitsunobu Coupling (PPh3, DIAD) Start->Mitsunobu Direct Coupling Activation Route B: Activation (SOCl2 or MsCl) Start->Activation Activation Prod_A Kinase Inhibitor (Ether Linkage) Mitsunobu->Prod_A Intermed Activated Electrophile (Chloride/Mesylate) Activation->Intermed Coupling S_N2 Displacement (Base: Cs2CO3/NaH) Intermed->Coupling Prod_B Kinase Inhibitor (Ether Linkage) Coupling->Prod_B

Figure 1: Dual pathways for incorporating the 2,6-dichloro-3-fluorophenyl moiety into kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Activation to 2,6-Dichloro-3-fluorobenzyl chloride

Use this protocol to create a highly reactive electrophile for S_N2 coupling. The chloride is generally preferred over the bromide for stability.

Reagents:

  • (2,6-Dichloro-3-fluorophenyl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • DMF (Catalytic amount, 2-3 drops)

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step:

  • Setup: Charge a round-bottom flask with (2,6-Dichloro-3-fluorophenyl)methanol dissolved in dry DCM (5 mL/mmol) under N₂ atmosphere.

  • Catalysis: Add catalytic DMF (essential for converting SOCl₂ to the active Vilsmeier-Haack intermediate).

  • Addition: Cool to 0°C. Add SOCl₂ dropwise via syringe. The reaction will evolve HCl gas (use a scrubber).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (polar) should disappear, replaced by a less polar chloride spot.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and solvent.

  • Purification: The residue is typically pure enough for the next step. If necessary, pass through a short pad of silica gel eluting with Hexanes.

Critical Insight: Do not use alcohols (MeOH/EtOH) in the workup, or you will form the alkyl ether side product.

Protocol B: S_N2 Coupling to Kinase Scaffold (e.g., Pyrazole/Phenol)

This describes coupling the activated benzyl chloride to a hydroxy-heterocycle (e.g., 3-hydroxy-2-nitropyridine or a pyrazole core).

Reagents:

  • Kinase Core Scaffold (Nucleophile, 1.0 eq)

  • 2,6-Dichloro-3-fluorobenzyl chloride (from Protocol A, 1.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or DMF (Solvent)

Step-by-Step:

  • Dissolution: Dissolve the Kinase Core Scaffold in MeCN (or DMF for higher solubility) under N₂.

  • Deprotonation: Add Cs₂CO₃. Stir at RT for 30 mins to ensure deprotonation of the hydroxyl group.

    • Expert Tip: For less acidic phenols, use NaH (1.1 eq) in DMF at 0°C instead of carbonate bases.

  • Alkylation: Add the 2,6-Dichloro-3-fluorobenzyl chloride (dissolved in a minimum amount of solvent) dropwise.

  • Heating: Heat the reaction to 60–80°C.

    • Note: Due to the 2,6-dichloro steric hindrance , this reaction is slower than typical benzylations. It may require 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the addition of the benzyl group (+177 Da).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Structure-Activity Relationship (SAR) Logic

Why does this specific substitution pattern work?

Figure 2: Pharmacophore dissection of the 2,6-dichloro-3-fluorophenyl group.

Troubleshooting & Expert Notes

  • Chirality Warning: The methanol building block yields an achiral methylene linker (-CH₂-O-). Crizotinib itself possesses a chiral ethyl linker (-CH(Me)-O-).

    • Application: Use the methanol for initial SAR screening (cheaper, easier synthesis). If potency is confirmed, convert the alcohol to the aldehyde (Swern oxidation), add a methyl Grignard, and resolve the enantiomers to access the chiral series.

  • Mitsunobu Fails: If the Mitsunobu reaction (Protocol A) yields poor results, it is likely due to the extreme steric hindrance of the 2,6-dichloro ring preventing the formation of the alkoxy-phosphonium intermediate. Switch immediately to Protocol B (Alkylation via Chloride).

  • NMR Validation:

    • ¹H NMR (CDCl₃): The benzylic -CH₂- protons in the alcohol appear around δ 4.8–5.0 ppm . Upon conversion to the chloride, this typically shifts upfield slightly or changes splitting if chiral centers are nearby. In the coupled ether product, these protons appear as a distinct singlet (or ABq system if the scaffold is chiral) around δ 5.2–5.5 ppm .

References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and orally bioavailable c-MET inhibitor with high selectivity." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Raynbird, M. Y., et al. (2020).[1] "Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow." Organic Process Research & Development, 24(10), 2252–2259.[1] Link

  • Pfizer Inc. (2016).[2] "XALKORI® (crizotinib) Prescribing Information." Link

  • Hu, H., et al. (2010). "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molecules, 15(10), 6983-6993. Link

Sources

Application Note: Solvent Selection for (2,6-Dichloro-3-fluorophenyl)methanol Transformations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with (2,6-Dichloro-3-fluorophenyl)methanol (CAS: 15258-73-8 / related analogs). It addresses the specific solubility, steric, and electronic challenges imposed by the 2,6-dichloro substitution pattern.[1]

Executive Summary & Molecule Profile

(2,6-Dichloro-3-fluorophenyl)methanol represents a class of electron-deficient, sterically crowded benzyl alcohols critical in the synthesis of kinase inhibitors (e.g., ALK inhibitors like Crizotinib intermediates).[1][2]

The 2,6-dichloro substitution creates a "ortho-effect" that dictates solvent choice beyond simple solubility rules.[2] This steric shielding protects the benzylic carbon from nucleophilic attack but also hinders solvation shells, often requiring higher boiling point solvents or specific polarity windows to drive kinetics.[1]

Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Solvent Selection
Molecular Weight ~195.02 g/mol Moderate molecular weight; generally soluble in organic media.[2][3]
Electronic State Electron-deficient ring (π-acidic)Prone to π-stacking; soluble in aromatics (Toluene).[2][3]
Sterics High (2,6-substitution) Hinders SN2 approach; requires polar aprotic solvents to accelerate nucleophiles.[1][2]
Acidity (pKa) Alcohol pKa ~14-15Slightly more acidic than benzyl alcohol due to electron-withdrawing Cl/F.
Solubility Low in Water/HexanesExcellent: DCM, THF, EtOAc, DMSO, Toluene.[1][2]

Critical Solvent Selection Strategies

A. For Nucleophilic Substitution (Activation & Displacement)

Context: Converting the -OH to a leaving group (Cl, OMs, OTs) or direct displacement.[1]

The 2,6-dichloro motif creates a "picket fence" around the benzylic carbon.[1] Standard SN2 reactions are significantly retarded.[1]

  • Preferred Solvent: Dichloromethane (DCM) or Toluene .[1][2]

  • Rationale:

    • DCM: Excellent solubilizer that does not coordinate with electrophiles, maximizing the reactivity of activating agents (e.g., MsCl, SOCl₂).[1]

    • Toluene: Crucial for scale-up.[2][3][4] It allows for azeotropic removal of water (if relevant) and, unlike DCM, facilitates the precipitation of amine-salt byproducts (e.g., Et₃N[1]·HCl), driving equilibrium.[1][3]

B. For Mitsunobu Reactions

Context: Ether formation (e.g., Crizotinib ether linkage).[1][3]

  • Standard Solvent: THF (Tetrahydrofuran).[1][2][3]

  • Process Optimization Solvent: Toluene .

  • Expert Insight: While THF is the academic standard for Mitsunobu, Toluene is superior for this specific scaffold.[1][3] The 2,6-dichloro substituted product often has different solubility parameters than the phosphine oxide byproduct. Using Toluene allows the product to remain in solution while Triphenylphosphine oxide (TPPO) precipitates out upon cooling or addition of hexanes, simplifying purification [1].[1]

C. For Oxidation (to Aldehyde/Acid)

Context: Generating the benzaldehyde or benzoic acid precursor.

  • Preferred System: DCM/Water (Biphasic) or Acetonitrile .[1][2][3]

  • Rationale: The electron-deficient ring makes the aldehyde electrophilic and prone to hydration.[3] A biphasic TEMPO/Bleach system in DCM/Water buffers the pH and prevents over-oxidation or side reactions common in homogeneous acidic media.

Detailed Experimental Protocols

Protocol 1: Mesylation of (2,6-Dichloro-3-fluorophenyl)methanol

Objective: Create a reactive electrophile for subsequent amination or etherification.[2][3]

Reagents:

  • Substrate: (2,6-Dichloro-3-fluorophenyl)methanol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[2][5]

  • Base: Triethylamine (Et₃N) (1.5 equiv)[2][5]

  • Solvent: Anhydrous DCM (10 volumes relative to mass)

Step-by-Step Workflow:

  • Dissolution: Charge the reaction vessel with the alcohol and DCM . Stir until fully dissolved. Note: If scaling up >100g, consider Toluene to facilitate salt filtration later.[1]

  • Cooling: Cool the mixture to 0°C . The steric bulk does not protect against exotherms during the initial acylation event.

  • Base Addition: Add Et₃N. The solution remains clear.

  • Activation: Add MsCl dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Observation: A white precipitate (Et₃N[2]·HCl) will form immediately.[1][2][3]

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 2 hours.

    • IPC (In-Process Control): Monitor by TLC (Hex/EtOAc 3:1). The mesylate is often less polar than the alcohol.

  • Quench: Quench with saturated NaHCO₃ (aq).

  • Workup: Separate phases. Wash organic layer with water and brine.[1][6] Dry over Na₂SO₄.[1][6]

  • Solvent Swap (Optional): If the next step is a substitution with a weak nucleophile, swap solvent to DMF or NMP via rotary evaporation to increase reaction temperature capability.[1][3]

Protocol 2: Mitsunobu Etherification (Crizotinib-style Coupling)

Objective: Coupling with a phenol or hydroxy-heterocycle.[2][3]

Reagents:

  • Alcohol (1.0 equiv)[2][6]

  • Nucleophile (e.g., Hydroxypyridine derivative) (1.0 equiv)[1][2]

  • PPh₃ (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[2]

  • Solvent: Toluene (Recommended over THF for this substrate).[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve Alcohol, Nucleophile, and PPh₃ in Toluene (15 volumes).

    • Why Toluene? Higher boiling point allows for thermal driving if sterics hinder the betaine formation, and it aids in TPPO removal [5].[1][3]

  • Addition: Cool to 0-5°C. Add DIAD dropwise.

    • Caution: Exothermic.[1][3][7][8] Maintain temperature control to prevent decomposition of the diazo reagent.[3]

  • Reaction: Allow to warm to ambient temperature. Stir for 12-24 hours.

    • Steric Note: Due to the 2,6-dichloro substitution, this reaction is slower than with unsubstituted benzyl alcohols.[1] Heating to 40-50°C may be required if conversion stalls.

  • Purification: Add Ethanol or Hexanes to the reaction mixture and cool to -10°C. Triphenylphosphine oxide (TPPO) often crystallizes out.[2][3] Filter and concentrate the filtrate.[6]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the solvent decision process based on the desired transformation of the (2,6-Dichloro-3-fluorophenyl)methanol scaffold.

SolventSelection Start (2,6-Dichloro-3-fluorophenyl)methanol ReactionType Select Transformation Start->ReactionType Act Activation (Mesylation/Chlorination) ReactionType->Act Leaving Group Mitsu Mitsunobu Coupling (Ether Formation) ReactionType->Mitsu C-O / C-N Bond Ox Oxidation (Aldehyde/Acid) ReactionType->Ox Carbonyl Solv_DCM Solvent: DCM (High Solubility, Easy Workup) Act->Solv_DCM Lab Scale (<50g) Solv_Tol Solvent: Toluene (Scale-up, Salt Precipitation) Act->Solv_Tol Pro Scale (>100g) Note CRITICAL: 2,6-Cl steric bulk retards SN2. Avoid protic solvents for substitution. Act->Note Mitsu->Solv_Tol Preferred (TPPO Removal) Mitsu->Note Solv_Biphasic Solvent: DCM/Water (TEMPO/Bleach buffering) Ox->Solv_Biphasic Selectivity

Figure 1: Solvent selection decision tree based on reaction pathway and scale.

Troubleshooting & Optimization

IssueProbable CauseSolvent-Based Solution
Low Conversion (SN2) Steric hindrance of 2,6-Cl blocks nucleophile.[2]Switch from DCM/Toluene to DMF or DMSO (Polar Aprotic) to strip solvation shell from nucleophile.[1][2]
Precipitation Product insolubility in hexanes/ether.[1][2][3]The poly-halogenated ring increases lipophilicity.[2][3] Use DCM or EtOAc for extractions; avoid pure hydrocarbons.[1][2]
Over-Oxidation Aldehyde oxidizes to acid.[1][2][3]Use DCM/Water biphasic system (TEMPO).[1][2] The water phase buffers the oxidant activity.
Emulsions High density of halogenated product.[1][3]The product density is >1.3 g/mL.[1][7] It may sink in water.[1][3] Ensure clear phase identification; add Brine to increase aqueous density.

References

  • Crizotinib Synthesis & Process Development

    • Title: Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066).[3][4]

    • Source: Organic Process Research & Development (ACS).[1][3]

    • URL:[Link]

  • Mitsunobu Reaction Conditions

    • Title: Mitsunobu Reaction: Mechanism and Solvents.[1][3][8][9]

    • Source: Organic Chemistry Portal.[1][3][9]

    • URL:[Link]

  • Oxidation Protocols (TEMPO)

    • Title: Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents.[2][3][10]

    • Source: Beilstein Journal of Organic Chemistry.[1][3]

    • URL:[Link]

  • Mesylation Guidelines

    • Title: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.[1][3][5]

    • Source: BenchChem Application Notes.[1][3][5]

  • General Solubility Data

    • Title: PubChem Compound Summary for (2,6-Dichloro-3-fluorophenyl)methanol.[3]

    • Source: National Library of Medicine.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (2,6-Dichloro-3-fluorophenyl)methanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Compound: (2,6-Dichloro-3-fluorophenyl)methanol CAS: 618441-76-2 (Primary Alcohol) / Related: 877397-65-4 (Chiral Ethanol Intermediate) Application: Critical intermediate for halogenated pharmacophores (e.g., ALK inhibitors).

Module 1: The Synthesis Ecosystem

Low purity in the production of (2,6-Dichloro-3-fluorophenyl)methanol is rarely a result of random chance; it is usually a deterministic outcome of three competing factors: steric hindrance , halogen lability , and borate complex stability .

The standard industrial route involves the reduction of 2,6-dichloro-3-fluorobenzaldehyde using Sodium Borohydride (


). While theoretically simple, the electron-deficient and sterically crowded nature of the 2,6-dichloro substitution pattern creates unique failure modes.
Visualizing the Reaction & Failure Points

The following diagram maps the standard reduction pathway against the three most common impurity-generating deviations.

SynthesisMap Start Start: 2,6-Dichloro-3- fluorobenzaldehyde Inter Intermediate: Tetraalkoxyborate Complex Start->Inter Reduction Imp1 Impurity A: Unreacted Aldehyde (Incomplete Conv.) Start->Imp1 Wet Solvent or Old Reagent Reagent Reagent: NaBH4 / MeOH (0°C) Reagent->Inter Quench Quench: Acidic Hydrolysis (pH < 4) Inter->Quench Workup Imp2 Impurity B: Borate Esters (Incomplete Hydrolysis) Inter->Imp2 pH > 5 or Short Stir Time Imp3 Impurity C: Dehalogenated Byproducts Inter->Imp3 High Temp (>40°C) or Pd Contamination Product Product: (2,6-Dichloro-3- fluorophenyl)methanol Quench->Product Hydrolysis

Figure 1: Reaction pathway highlighting critical control points where impurities (Red) branch off from the main synthesis flow.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My HPLC shows a persistent peak at RRT ~1.2, and the product is an oil instead of a solid."

Diagnosis: Incomplete Hydrolysis of Borate Esters. This is the most frequent issue with 2,6-disubstituted benzyl alcohols. The steric bulk of the two chlorine atoms protects the oxygen-boron bond, making the intermediate borate complex remarkably stable. Standard water washes are insufficient to break this bond.

The Fix:

  • Aggressive Acid Quench: Do not use

    
    . You must use 1M HCl  or 10% 
    
    
    
    to adjust the aqueous phase to pH 1–2 .
  • Extended Hydrolysis Time: Stir the biphasic quench mixture vigorously for at least 60 minutes at room temperature.

  • Verification: Check the NMR.

    • Pure Product: Benzylic

      
       appears as a sharp doublet (or singlet if 
      
      
      
      exchange occurs) at ~4.8 ppm .
    • Borate Impurity: You will see a "ghost" set of multiplets slightly upfield or downfield from the main alcohol signal, and the integration will be off.

Issue 2: "I see ~5% starting material remaining, but adding more NaBH4 doesn't help."

Diagnosis: Solvent-Mediated Reagent Decomposition.


 reacts with Methanol to form Hydrogen gas and Sodium Methoxide. If your solvent is not anhydrous, or if the addition is too slow at high temperatures, the borohydride decomposes before it can reduce the sterically hindered aldehyde.

The Fix:

  • Protocol Adjustment: Switch to a two-phase addition . Dissolve the aldehyde in THF (or MeOH), then add solid

    
     in portions at 0°C .
    
  • Stoichiometry: Because of the steric hindrance (2,6-dichloro shielding), the carbonyl carbon is less accessible. Increase

    
     equivalents from 0.5 to 0.7–1.0 eq .
    
  • Moisture Control: Ensure methanol water content is

    
    .
    
Issue 3: "Mass Spec shows [M-35] or [M-19] peaks (Loss of Cl or F)."

Diagnosis: Hydrodehalogenation. While


 is generally mild, the presence of trace transition metals (from previous steps, e.g., Pd from a Suzuki coupling used to make the aldehyde) can catalyze the removal of the halogen, especially the Fluorine at position 3 or Chlorine at 2/6.

The Fix:

  • Metal Scavenging: If the starting material came from a metal-catalyzed cross-coupling, treat it with a metal scavenger (e.g., SiliaMetS® Thiol) before the reduction.

  • Temperature Control: Never heat this reaction above 25°C . The activation energy for dehalogenation is significantly higher than for carbonyl reduction. Keep it cold.

Module 3: Analytical Verification Data

Use this table to interpret your crude analysis.

ComponentHPLC RRT (Approx)1H NMR Marker (DMSO-d6)Characteristic Feature
Product (Alcohol) 1.00

4.6–4.8 ppm (d,

)
Broad OH singlet at 5.2–5.5 ppm (exchanges with

)
Aldehyde (Start) ~1.30

10.2–10.4 ppm (s,

)
Distinct carbonyl stretch in IR (

)
Borate Ester ~1.15

4.9–5.1 ppm (m,

)
"Sticky" oil that resists crystallization
Des-Chloro Impurity ~0.80Complex aromatic regionMass Spec: 159/161 Da (loss of Cl)

Module 4: Validated Experimental Protocol

Objective: Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol (10g Scale) minimizing borate and aldehyde impurities.

  • Setup: Charge a 250 mL 3-neck flask with 2,6-dichloro-3-fluorobenzaldehyde (10.0 g, 51.8 mmol) and Methanol (anhydrous, 100 mL) .

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Reduction: Add Sodium Borohydride (1.96 g, 51.8 mmol, 1.0 eq) portion-wise over 30 minutes. Note: Gas evolution (

    
    ) will occur.
    
  • Reaction: Remove ice bath and stir at 20°C for 2 hours. Monitor by TLC/HPLC.

  • Critical Quench (The "Anti-Borate" Step):

    • Cool back to 0°C.

    • Slowly add 1M HCl (50 mL) dropwise.

    • CRITICAL: Adjust pH to 1–2 .

    • Stir vigorously for 1 hour at room temperature to hydrolyze borate complexes.

  • Workup:

    • Remove Methanol under reduced pressure (rotovap).

    • Extract aqueous residue with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with Brine (50 mL) .

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Heptane/EtOAc (9:1) if necessary.

Module 5: Decision Tree for Purity Optimization

Use this logic flow to determine your next step if purity is


.

TroubleshootingTree Start Purity Check (HPLC/NMR) Q1 Is Aldehyde Present? Start->Q1 Q2 Is Product an Oil? Q1->Q2 No Act2 Action: Re-subject to NaBH4 (0.2 eq) Q1->Act2 Yes (>2%) Act1 Action: Recrystallize (Heptane/EtOAc) Q2->Act1 No (Solid) Act3 Action: Acid Wash (1M HCl, 1h stir) Q2->Act3 Yes (Borates)

Figure 2: Decision matrix for post-reaction processing.

References

  • Pfizer Inc. (2011). Process Development and Scale-Up of Crizotinib. Organic Process Research & Development. (Detailed handling of 2,6-dichloro-3-fluoro aromatics).

  • GuideChem. (2024). (2,6-Dichloro-3-fluorophenyl)methanol Properties and Safety. (Physical properties and CAS verification).

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: (2,6-dichloro-3-fluorophenyl)methanol. (Structure and spectral data).

  • Quick Company. (2018). Process for Preparation of 2,6-Dihalobenzyl Alcohol. (Patent describing industrial reduction conditions for di-halo aldehydes).

Technical Support Center: Purification of Crude (2,6-Dichloro-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2,6-Dichloro-3-fluorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to solve purification challenges effectively.

Part 1: Frequently Asked Questions - Understanding Your Crude Material

This section addresses common initial questions about the nature of impurities and preliminary analysis.

Q1: What are the most common impurities I can expect in my crude (2,6-Dichloro-3-fluorophenyl)methanol?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The two most common pathways to this alcohol are the reduction of an aldehyde and the Grignard reaction.

  • From Reduction of 2,6-Dichloro-3-fluorobenzaldehyde:

    • Unreacted Starting Material: The most common impurity is the starting aldehyde itself, 2,6-dichloro-3-fluorobenzaldehyde. This is typically due to incomplete reaction or insufficient reducing agent.

    • Over-reduction Products: While less common for mild reducing agents like sodium borohydride, stronger agents could potentially lead to the formation of 2,6-dichloro-3-fluorotoluene.

    • Byproducts from Workup: Salts and other residues from the quenching and extraction steps.

  • From a Grignard Reaction (e.g., Arylmagnesium Halide + Formaldehyde):

    • Unreacted Starting Materials: Residual aryl halide used to form the Grignard reagent.

    • Wurtz-Coupling Product: A significant non-polar impurity can be the biphenyl derivative, formed by the coupling of the Grignard reagent with unreacted aryl halide.[1][2] High concentrations of the aryl halide and elevated temperatures favor the formation of this byproduct.[1]

    • Protonated Side Product: If the Grignard reagent encounters trace amounts of water or other protic sources, it will be quenched to form 1,3-dichloro-2-fluorobenzene.[2]

Q2: How can I quickly assess the purity of my crude product and identify the main impurities?

A preliminary assessment is crucial before committing to a large-scale purification strategy.

1. Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid purity check.[3]

  • Principle: It separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Rf value).

  • Application:

    • Your target alcohol is quite polar due to the hydroxyl group. It will have a relatively low Rf value.

    • The starting aldehyde (from the reduction route) is less polar than the alcohol and will have a higher Rf.

    • Non-polar impurities like biphenyl or quenched arenes (from the Grignard route) will have very high Rf values, often running close to the solvent front.

2. Melting Point Analysis:

  • A pure crystalline solid has a sharp, defined melting point.[4] Impurities disrupt the crystal lattice, typically causing the melting point to become broad and depressed. Comparing the observed melting range of your crude product to the literature value for the pure compound provides a good indication of purity.

Part 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step solutions to common problems encountered during the purification process.

Q3: My crude product is a persistent oil and refuses to crystallize. What are my options?

This is a common issue, often caused by a high concentration of impurities that inhibit crystal lattice formation.

Causality: The presence of unreacted starting materials, solvent residues, or side products disrupts the ordered arrangement required for crystallization.

Troubleshooting Workflow:

start Crude Product is an Oil decision1 Is the oil viscous or free-flowing? start->decision1 trituration Attempt Trituration with a non-polar solvent (e.g., Hexane) decision1->trituration Free-flowing chromatography Proceed to Column Chromatography decision1->chromatography Viscous/Tarry trituration->chromatography If oil persists viscous_path Viscous/Tarry free_flowing_path Free-flowing

Caption: Decision workflow for oily crude products.

Protocol 1: Trituration to Remove Non-Polar Impurities

Trituration is a simple and effective method to purify a compound that is a solid at room temperature but is rendered oily by soluble impurities.[1]

  • Solvent Selection: Choose a solvent in which your target alcohol is poorly soluble, but the suspected impurities (e.g., biphenyl, residual solvents) are highly soluble. Hexane or petroleum ether are excellent first choices.

  • Procedure:

    • Place the crude oil in a flask.

    • Add a small volume of the cold non-polar solvent (e.g., hexane).

    • Stir or swirl the mixture vigorously. If your product is a solid, you should see it precipitate as a fine powder as the impurities are washed away.

    • Cool the flask in an ice bath to minimize the loss of your product.

    • Collect the solid product by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the solid and re-assess purity via TLC and melting point. If it is still oily, column chromatography is necessary.

Q4: I performed a recrystallization, but my yield was very low or the purity didn't improve. What went wrong?

Recrystallization is a powerful technique, but its success hinges on proper solvent selection and execution.[4]

Common Pitfalls & Solutions:

Problem Probable Cause Solution & Scientific Rationale
Low Recovery Too much solvent was used. The goal is to create a saturated solution at high temperature. Using excessive solvent prevents the solution from becoming supersaturated upon cooling, leading to poor crystal formation. Solution: After filtration, boil off some solvent to re-concentrate the solution and allow it to cool again.
The product is too soluble in the chosen solvent, even when cold. The ideal solvent shows a large solubility differential with temperature. Solution: Use a two-solvent system. Dissolve the crude product in a minimum of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., hexane or pentane) at the boiling point until the solution becomes faintly cloudy.[4] This point of incipient precipitation indicates saturation. Allow to cool slowly.
Poor Purity Improvement The solution was cooled too quickly. Rapid cooling traps impurities within the rapidly forming crystal lattice. Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once at room temperature, then place it in an ice bath to maximize recovery.[4]
The chosen solvent does not effectively solubilize the impurities. If the impurities have similar solubility profiles to the product, they will co-crystallize. Solution: Re-evaluate the solvent choice. Test a range of solvents with varying polarities (e.g., Toluene, Ethyl Acetate/Hexane, Dichloromethane).
Q5: How do I select the right solvent system for column chromatography to purify my alcohol?

Column chromatography separates compounds based on polarity.[3][5] The key is to find a mobile phase that provides good separation between your target alcohol and its impurities on a TLC plate first.

Principle: In normal-phase chromatography (using silica gel), non-polar compounds elute first, while polar compounds are retained longer.[5] You need a solvent system where your product moves off the baseline but is well-separated from other spots.

Protocol 2: Developing a Solvent System using TLC

  • Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Select Test Solvents: Start with a non-polar solvent ("A", e.g., Hexane or Petroleum Ether) and a more polar solvent ("B", e.g., Ethyl Acetate).

  • Run Test TLCs: Spot your crude material on several TLC plates and run them in chambers containing different ratios of A:B (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Analyze the Results:

    • Goal: Aim for an Rf value for your target alcohol of ~0.25-0.35 . This generally provides the best separation during a column run.

    • If Rf is too low (stuck on baseline): The solvent system is not polar enough. Increase the proportion of the polar solvent (Ethyl Acetate).

    • If Rf is too high (near solvent front): The solvent system is too polar. Increase the proportion of the non-polar solvent (Hexane).

  • Execution: Once the ideal solvent system is found, pack your column with silica gel and run the chromatography, collecting fractions and analyzing them by TLC to identify the pure product. Polar solvents effectively compete with the polar product for binding sites on the silica, thus moving it down the column.[3]

start Start: Crude Product prelim_analysis Preliminary Analysis (TLC, Melting Point) start->prelim_analysis decision1 Is the product mostly solid? prelim_analysis->decision1 recrystallization Attempt Recrystallization decision1->recrystallization Yes chromatography Perform Column Chromatography decision1->chromatography No (Oily) purity_check1 Check Purity (TLC, MP, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, MP, NMR) chromatography->purity_check2 purity_check1->chromatography Purity Not OK end Pure Product purity_check1->end Purity OK purity_check2->end Purity OK

Caption: General purification strategy workflow.

References

  • University of California, Davis. (2024, March 16). The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Gao, Y., & Zhang, S. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 12(18). [Link]

  • Goetghebeur, M., et al. (1990). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry, 54(4), 817-824. [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Concordia College. [Link]

  • Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • University of Colorado, Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Stability of (2,6-Dichloro-3-fluorophenyl)methanol

[1]

Executive Summary & Stability Profile[1][2][3]

(2,6-Dichloro-3-fluorophenyl)methanol is a poly-halogenated benzyl alcohol.[1] While the benzylic alcohol functionality is chemically standard, the 2,6-dichloro-3-fluoro substitution pattern introduces specific electronic and steric vulnerabilities.[1]

Under basic conditions, the primary degradation pathway is Nucleophilic Aromatic Substitution (SNAr) , not benzylic deprotonation.[2] The fluorine atom at position 3 is activated by the electron-withdrawing inductive effect of the adjacent chlorine and the overall electron-deficiency of the ring, making it susceptible to displacement by strong nucleophiles (OH⁻, OR⁻).

Stability Snapshot
ParameterStability StatusCritical Thresholds
Weak Bases (HCO₃⁻, CO₃²⁻, Pyridine)Stable Stable at RT and reflux.[1][2]
Hindered Strong Bases (KOtBu, LiHMDS)⚠️ Conditionally Stable Stable < 40°C. Used in transfer hydrogenation protocols.[2]
Small Nucleophilic Bases (NaOH, NaOMe)Unstable High risk of SNAr (F-displacement) > 50°C.
Solvent Compatibility Variable Avoid MeOH/EtOH with strong bases (forms alkoxides).[1][2]

Troubleshooting Guide: Common Issues

Issue 1: "I see a new impurity (+14 Da or -4 Da) during base-mediated coupling."

Diagnosis: You are likely observing SNAr displacement of the Fluorine atom .

  • Mechanism: If you use Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH), the nucleophile attacks the C-3 position, displacing fluoride.[2]

    • +12 Da shift (approx): Displacement by OMe (F → OMe: 19 to 31).

    • -2 Da shift (approx): Displacement by OH (F → OH: 19 to 17).

  • Solution: Switch to a non-nucleophilic base (e.g., Cs₂CO₃ , K₃PO₄ ) or a bulky organic base (DIPEA , DBU ).[2] If a strong base is required, use KOtBu in a non-nucleophilic solvent (THF, Toluene) rather than an alcohol.[2]

Issue 2: "Low yield during mesylation/tosylation of the alcohol."

Diagnosis: Steric hindrance from the 2,6-dichloro substitution.[2]

  • Root Cause: The two chlorine atoms at the ortho positions create a "steric wall," significantly slowing down the attack of reagents on the benzylic hydroxyl group.

  • Solution:

    • Increase reaction time.

    • Use a more nucleophilic catalyst (e.g., increase DMAP loading).[2]

    • Do not simply increase temperature with strong bases, as this triggers the SNAr side reaction described above.[2]

Issue 3: "Racemization of the chiral center."

Diagnosis: Base-mediated elimination-addition or radical pathway.[1]

  • Context: This compound is often used as the (S)-enantiomer.[1]

  • Root Cause: While benzylic protons are not highly acidic (pKa ~40), the presence of strong bases at high temperatures can trigger slow racemization via a transient planar intermediate (quinone methide-like character).[1][2]

  • Solution: Maintain reaction temperatures < 60°C when using bases with pKa > 15.

Mechanistic Visualization

The following diagram illustrates the competing pathways when the compound is exposed to basic conditions.

StabilityPathwaysStart(2,6-Dichloro-3-fluorophenyl)methanol(Target Molecule)WeakBaseWeak/Hindered Base(KOtBu, Cs2CO3)Start->WeakBaseDeprotonation (Fast)StrongNucStrong Nucleophilic Base(NaOH, NaOMe, >50°C)Start->StrongNucAttack at C-3StableStable Alkoxide(Ready for Coupling)WeakBase->StableReversibleSNAr_ProductDegradation Product(3-Alkoxy/Hydroxy derivative)StrongNuc->SNAr_ProductSNAr (F- Displacement)Irreversible

Figure 1: Divergent pathways dependent on base nucleophilicity.[1][2] Green path represents desired reactivity; red path represents degradation.[1][2]

Validated Experimental Protocols

Protocol A: Stability "Stress Test"

Use this protocol to validate if your specific reaction conditions will degrade the starting material.

  • Preparation: Dissolve 50 mg of (2,6-Dichloro-3-fluorophenyl)methanol in 1.0 mL of your target solvent (e.g., THF, DMF, or MeOH).[1][2]

  • Base Addition: Add 2.0 equivalents of the base you intend to use (e.g., NaOH, K₂CO₃, KOtBu).[2]

  • Incubation:

    • Set A: Stir at Room Temperature (25°C) for 4 hours.

    • Set B: Stir at 60°C for 4 hours.

  • Analysis:

    • Quench with dilute aqueous HCl.

    • Extract with Ethyl Acetate.[2]

    • Analyze via HPLC or LC-MS.[1]

  • Pass Criteria: Purity area % of parent peak must remain >99.0%. Any peak appearing at RRT ~0.8-0.9 (typical for phenols) indicates failure.[1]

Protocol B: Safe Handling for Crizotinib Ether Synthesis

Based on optimized Mitsunobu conditions which avoid strong bases entirely.[2]

  • Reagents: Combine (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq), Pyrazole nucleophile (1.0 eq), and Triphenylphosphine (1.2 eq) in Toluene.

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) dropwise.

    • Note: This method maintains neutral pH initially, preventing SNAr side reactions.[2]

  • Workup: If using a base-mediated SN2 approach instead (reacting the mesylate), use Cesium Carbonate (Cs₂CO₃) in Acetonitrile at 50°C. Avoid NaH/DMF if purity issues arise.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to deprotonate the alcohol? A: Yes, but with caution.[2] NaH is a strong base but non-nucleophilic (hydride acts as base).[2] However, the solvent matters. If you use NaH in DMF at high temperatures (>80°C), the generated alkoxide can eventually attack the ring of a neighboring molecule, or DMF decomposition products can react.[2] Keep NaH reactions below 40°C.

Q: Why is the 3-Fluoro position so unstable compared to the 2,6-Dichloro positions? A: Fluorine is the most electronegative element, creating a very polarized C-F bond.[2] In SNAr reactions, the rate-determining step is often the attack of the nucleophile. The high electronegativity of Fluorine stabilizes the transition state (Meisenheimer complex) more effectively than Chlorine, making F a better leaving group in this specific context [1].[2]

Q: I need to heat the reaction to 100°C. Which base is safe? A: At 100°C, avoid all hydroxides and alkoxides.[2] Use Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) .[1][2] If solubility is an issue, add a phase transfer catalyst (e.g., TBAB) rather than switching to a stronger base.[2]

References

  • Mechanistic Insight into SNAr: "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Link

  • Crizotinib Synthesis & Intermediates: "Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol." Google Patents (CN103319311A).[1][2] Link

  • General Stability Data: "(2,6-dichloro-3-fluorophenyl)methanol Compound Summary." PubChem. Link[1][2]

  • Related Reaction Conditions: "Synthesis of Crizotinib." GuideChem. Link

Handling moisture sensitivity during (2,6-Dichloro-3-fluorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Moisture Sensitivity Protocols & Troubleshooting Target Intermediate: (2,6-Dichloro-3-fluorophenyl)methanol (CAS: 61079-82-3) Context: Key fragment for ALK inhibitors (e.g., Crizotinib analogs).

Executive Summary

You are likely synthesizing this primary alcohol via the reduction of 2,6-dichloro-3-fluorobenzoic acid or 2,6-dichloro-3-fluorobenzaldehyde . While sodium borohydride (NaBH₄) reduction of the aldehyde is mild, the direct reduction of the acid requires Borane-THF (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) .

The Critical Challenge: The 2,6-dichloro substitution pattern creates significant steric hindrance around the carbonyl center. This slows reaction kinetics, extending the window of vulnerability where atmospheric moisture can compete with the hydride reagent. If your yield is low or starting material persists, moisture-induced reagent decomposition is the probable cause.

Module 1: Reagent Integrity & Selection

Q: Why did my reaction stall despite using excess Borane-THF? A: Borane-THF is notoriously unstable and moisture-sensitive. Unlike amine-borane complexes, BH₃·THF degrades over time even in sealed bottles, cleaving the THF ring to form tributyl borate. If the bottle was opened previously without inert gas backfilling, moisture likely hydrolyzed the remaining reagent.

  • Diagnostic: A "good" BH₃·THF solution should be clear. Precipitates or cloudiness indicate hydrolysis (boric acid formation).

  • Protocol: Titrate your Borane solution if it is >1 month old. If not possible, assume 10-20% degradation and adjust stoichiometry accordingly, or switch to Borane Dimethyl Sulfide (BMS) , which is much more stable and moisture-tolerant, though odorous.

Q: LiAlH₄ vs. Borane-THF: Which is better for this sterically hindered substrate? A: Borane-THF is chemically superior for the benzoic acid precursor.

  • Mechanism: Borane coordinates with the carboxylic acid oxygen, activating it for intramolecular hydride delivery. This mechanism is less sensitive to the steric bulk of the 2,6-dichloro groups compared to the intermolecular attack required by LiAlH₄.

  • Moisture Note: LiAlH₄ is more violently reactive with water (pyrophoric), but Borane is more "silently" deactivated by moisture, leading to confusingly low yields without obvious violent failures.

Module 2: The "Dry" Standard (Solvent Engineering)

Q: Is HPLC-grade THF "dry" enough for this reduction? A: No. The reduction of the 2,6-dichloro-3-fluorobenzoic acid requires strictly anhydrous conditions. Commercial "anhydrous" solvents often contain 30-50 ppm water, which is sufficient to kill a significant portion of the hydride catalyst at the low concentrations often used.

Standard: Water content must be <10 ppm .

Table 1: Solvent Preparation Guide

Solvent Primary Contaminant Drying Agent Indicator Storage Limit
THF Water, Peroxides Na/Benzophenone Deep Blue/Purple 24 Hours
DCM Water CaH₂ (Reflux) None (Distill) 48 Hours

| Ether | Water | Na/Benzophenone | Deep Blue/Purple | 24 Hours |

Critical Alert: Do not use molecular sieves directly in the reaction flask with Borane. Borane can become trapped in the pore structure or react with surface hydroxyls on the sieves.

Module 3: Reaction Protocol (Borane-THF Route)

This protocol addresses the reduction of 2,6-dichloro-3-fluorobenzoic acid to the alcohol.[1]

Prerequisites:

  • Flame-dried glassware (cooled under

    
     flow).
    
  • Schlenk line or balloon with dual-manifold.

Step-by-Step Workflow:

  • System Inertion: Assemble a 2-neck RBF with a reflux condenser and septum. Flame dry under vacuum; backfill with

    
     (Repeat 3x).
    
  • Substrate Solubilization: Add 2,6-dichloro-3-fluorobenzoic acid (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

    • Note: The acid may not fully dissolve immediately; this is normal.

  • Reagent Addition (The Control Point):

    • Cool the system to 0°C .

    • Add BH₃·THF (1.0 M in THF) dropwise via syringe.

    • Stoichiometry: Use 1.5 to 2.0 equivalents . The first equivalent reacts with the acidic proton to form the acyloxyborane intermediate (

      
       gas evolves). The subsequent equivalents perform the reduction.
      
    • Observation: Vigorous bubbling (

      
      ) will occur. Ensure the vent needle/bubbler is active.
      
  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).

    • Steric Factor: Due to the 2,6-dichloro shielding, RT stirring might be insufficient. If TLC shows starting material after 4 hours, heat to reflux (65°C) for 2-4 hours.

  • Monitoring:

    • Check TLC (Eluent: 30% EtOAc/Hexane). The carboxylic acid will streak; the alcohol will move as a discrete spot (

      
      ).
      
Module 4: Quenching & Workup (Safety Critical)

Q: How do I quench without creating a massive emulsion? A: The "Fieser" workup is standard for LiAlH₄, but for Borane reductions, a methanol quench is preferred to break the Boron-Oxygen bonds.

Quench Logic:

  • Cool reaction to 0°C.

  • Methanolysis: Add MeOH dropwise until gas evolution ceases. This converts excess borane to trimethyl borate (

    
    ) and 
    
    
    
    .
  • Acid Hydrolysis: Add 1M HCl or 10% acetic acid.

    • Why? The initial product is a borate ester. You must hydrolyze this bond to release the free alcohol.

    • Reflux: Heat the quenched mixture at reflux for 30 mins to ensure complete cleavage of the borate ester. Failure to do this is the #1 cause of "missing product" in Borane reductions.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for handling moisture-related failures during the synthesis.

MoistureLogic Start Issue: Low Yield / Stalled Reaction CheckReagent 1. Check Borane Reagent Start->CheckReagent ReagentTest Is solution clear? CheckReagent->ReagentTest Cloudy Cloudy/Precipitate ReagentTest->Cloudy Clear Clear Solution ReagentTest->Clear Replace Action: Discard & Buy Fresh (Hydrolysis has occurred) Cloudy->Replace CheckSolvent 2. Check Solvent System Clear->CheckSolvent KFTest Karl Fischer > 50ppm? CheckSolvent->KFTest Wet Yes (Wet) KFTest->Wet Dry No (Dry) KFTest->Dry Redry Action: Distill over Na/Benzophenone Wet->Redry CheckQuench 3. Check Quench Protocol Dry->CheckQuench RefluxStep Did you reflux after acid quench? CheckQuench->RefluxStep NoReflux No RefluxStep->NoReflux YesReflux Yes RefluxStep->YesReflux Trapped Action: Product trapped as Borate Ester. Reflux with MeOH/HCl. NoReflux->Trapped Steric Conclusion: Steric Hindrance. Increase reaction time/temp. YesReflux->Steric

Figure 1: Troubleshooting logic flow for diagnosing yield loss in Borane-mediated reductions of sterically hindered benzoic acids.

References
  • Pfizer Inc. (2013). Process for the synthesis of Crizotinib and intermediates. U.S. Patent 8,461,340. Link

    • Context: Describes the industrial scale-up and handling of the 2,6-dichloro-3-fluoro intermedi
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. Link

    • Context: The authoritative review on Borane vs. Aluminate reduction mechanisms and stoichiometry.
  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link

    • Context: Detailed safety and handling protocols for Borane-THF and BMS in large-scale synthesis.

Sources

Separating (2,6-Dichloro-3-fluorophenyl)methanol from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-26DC3F-OH Assigned Specialist: Senior Application Scientist

Introduction & Molecule Profile

Welcome to the technical support hub for (2,6-Dichloro-3-fluorophenyl)methanol . This guide addresses the specific challenges of isolating this sterically hindered, electron-deficient benzyl alcohol from its common precursors (typically 2,6-dichloro-3-fluorobenzaldehyde).

Target Molecule Profile
  • Structure: A benzene ring substituted with chlorines at positions 2 and 6, a fluorine at position 3, and a hydroxymethyl group at position 1.

  • Key Challenge: The 2,6-dichloro substitution pattern creates significant steric bulk around the benzylic position. This affects both the reactivity of the precursor during synthesis and the efficiency of standard purification techniques (like bisulfite adduct formation).

  • Physical State: Typically a white to off-white solid (approx. MP 90–100°C range based on analogs). If your product is a yellow oil, it likely contains solvent residues or unreacted aldehyde.

Module 1: Diagnostic & Triage

Before committing to a purification protocol, perform this diagnostic check to identify the dominant impurity.

TLC Analysis Guide

Stationary Phase: Silica Gel 60 F254 Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v)

CompoundRelative RfVisualizationNotes
Aldehyde Precursor High (~0.6 - 0.7)UV Active (Strong)Less polar; moves faster.
Target Alcohol Medium (~0.3 - 0.4)UV ActiveMore polar due to -OH group.
Benzoic Acid (Impurity) BaselineUV ActiveOnly present if oxidation occurred; requires polar solvent to move.
Decision Matrix (DOT Visualization)

PurificationDecision Start Start: Analyze Crude Mixture (TLC/NMR) Aldehyde Impurity: Unreacted Aldehyde Start->Aldehyde Higher Rf spot visible Acid Impurity: Benzoic Acid Start->Acid Baseline streak visible Clean High Purity (>95%) Start->Clean Single spot Bisulfite Bisulfite Workup (Extended Time) Aldehyde->Bisulfite Protocol A: Bisulfite Wash BaseWash Sat. NaHCO3 Wash Acid->BaseWash Protocol B: Bicarbonate Wash Recryst Recrystallize (Hexane/EtOAc) Clean->Recryst Protocol C: Recrystallization

Figure 1: Decision tree for selecting the appropriate purification protocol based on crude analysis.

Module 2: Purification Protocols

Protocol A: Chemoselective Bisulfite Wash (The "Aldehyde Scrubber")

Use when: Unreacted aldehyde is present (>5%). Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct.[1] Critical Note: The 2,6-dichloro groups sterically shield the carbonyl. Standard "shake and separate" methods will fail. You must drive the equilibrium.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in a minimal amount of THF or Ethyl Acetate (avoid ethers if possible, as adducts precipitate poorly in them).

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The "Steric" Modification:

    • Add the bisulfite solution (3-5 equivalents relative to aldehyde) to the organic phase.

    • Do not just shake. Stir vigorously with a magnetic stir bar for 2–4 hours at room temperature. The steric bulk requires time for the bisulfite to access the carbonyl.

  • Separation: Transfer to a separatory funnel.

    • Aqueous Layer (Bottom): Contains the aldehyde-bisulfite adduct.[1] Discard (or save to recover aldehyde).

    • Organic Layer (Top): Contains your target alcohol.

  • Wash & Dry: Wash the organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Crystallization (The "Polishing" Step)

Use when: Product is solid but colored, or purity is ~90%.

  • Solvent System: Hexanes / Ethyl Acetate (typically 10:1 to 5:1 ratio).

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethyl Acetate.

    • Slowly add hot Hexanes until persistent cloudiness appears.

    • Add one drop of Ethyl Acetate to clear the solution.

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Note: If an oil forms ("oiling out"), re-heat and add slightly more Ethyl Acetate, or seed with a pure crystal if available.

Protocol C: Flash Chromatography

Use when: Complex impurity profile or Protocols A/B fail.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Gradient:

    • Start: 100% Hexanes (to elute non-polar impurities).[2]

    • Ramp: 5%

      
       20% Ethyl Acetate in Hexanes.
      
  • Loading: Dry load on silica is recommended due to the compound's solubility.

Module 3: Troubleshooting FAQs

Q1: My product is a yellow oil, but the literature says it should be a solid. What happened?

  • Cause 1 (Solvent Trap): Benzyl alcohols are excellent hydrogen bond donors and can trap solvents like THF or Ethyl Acetate.

    • Fix: Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

  • Cause 2 (Aldehyde Contamination): Even 10% unreacted aldehyde can depress the melting point significantly, keeping it liquid.

    • Fix: Run Protocol A (Bisulfite Wash).

Q2: I used NaBH4, but my yield is low and I see a new non-polar spot. Did I over-reduce?

  • Analysis: While NaBH4 is generally mild, the C-Cl and C-F bonds on the ring are susceptible to reduction (hydrodehalogenation) if powerful reducing agents (like

    
    ) or catalytic hydrogenation (
    
    
    
    ) are used.
  • Fix: Stick to

    
     in Methanol at 
    
    
    
    . Avoid transition metal catalysts.

Q3: The bisulfite wash didn't remove the aldehyde. Why?

  • Root Cause: Steric Hindrance.[3][4] The 2,6-dichloro "gatekeepers" block the nucleophilic attack of the bisulfite ion.

  • Fix: Increase the stirring time to overnight or add a small amount of Methanol to the biphasic mixture to increase the solubility of the aldehyde in the aqueous phase interface.

Workflow Visualization

WorkupFlow Crude Crude Reaction Mixture Quench Quench (Dilute HCl) Crude->Quench Extract Extraction (EtOAc) Quench->Extract Wash Chemoselective Wash Extract->Wash Contains Aldehyde? Dry Drying (Na2SO4) Wash->Dry Org. Layer Solid Target Alcohol (Solid) Dry->Solid Evaporate

Figure 2: Generalized workup flow for isolating (2,6-Dichloro-3-fluorophenyl)methanol.

References

  • Purification of Aldehydes via Bisulfite Adducts

    • Source: Boucher, M. M., et al. (2017).[5] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

    • Context: Establishes the mechanism and solvent protocols for bisulfite washes.
  • Synthesis of Halogenated Benzyl Alcohols

    • Source:Organic Syntheses, Coll.[6] Vol. 5, p. 365 (Mesitaldehyde preparation - analogous steric handling).

    • Context: Provides foundational techniques for handling sterically crowded benzaldehydes.
  • Physical Properties of 2,6-Dichlorobenzyl Alcohol (Analog)

    • Source: PubChem Compound Summary for CID 12038.
    • Context: Used to benchmark melting points and solubility for the 2,6-dichloro substitution p

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of (2,6-Dichloro-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (2,6-Dichloro-3-fluorophenyl)methanol. This halogenated aromatic compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. Ensuring its purity is paramount for the safety and efficacy of the final drug product. We will explore the scientific rationale behind each experimental choice, compare alternative approaches, and provide detailed protocols grounded in established regulatory frameworks.

The development of a stability-indicating analytical method is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible HPLC method.

Foundational Strategy: Understanding the Analyte and Method Objectives

Before embarking on experimental work, a thorough understanding of the analyte's physicochemical properties is crucial. (2,6-Dichloro-3-fluorophenyl)methanol is a polar aromatic compound. Its structure, featuring chlorine and fluorine atoms on a benzene ring attached to a methanol group, suggests it will possess a chromophore suitable for UV detection. The primary objective is to develop a method that can separate the main compound from potential process-related impurities and degradation products that may arise under various stress conditions.

A reversed-phase HPLC (RP-HPLC) approach is the most logical starting point. RP-HPLC separates molecules based on their hydrophobicity, making it a versatile and widely used technique in the pharmaceutical industry for analyzing compounds of varying polarities.[4]

Experimental Workflow: A Step-by-Step Guide

The development of a stability-indicating HPLC method is a systematic process. The following workflow outlines the key stages, from initial screening to final method validation.

Method_Development_Workflow A Analyte Characterization & Objective Definition B Initial Screening: - Column Selection - Mobile Phase Selection A->B Foundation C Method Optimization: - Gradient Profile - Flow Rate & Temperature B->C Refinement D Forced Degradation Studies C->D Stress Testing E Peak Purity Analysis D->E Specificity Check F Method Validation (as per ICH Q2(R2)) E->F Finalization Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis Degradants Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation Oxidation->Degradants Thermal Thermal Thermal->Degradants Photolytic Photolytic Photolytic->Degradants Analyte (2,6-Dichloro-3-fluorophenyl)methanol Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photolytic

Caption: Forced degradation stress conditions.

The use of a PDA detector allows for peak purity analysis. [5]This is a critical step to confirm that the main peak is not co-eluting with any impurities or degradation products. The UV spectra at different points across the peak are compared; a high degree of similarity indicates a pure peak.

Final Method and Validation

Based on the optimization and forced degradation studies, a final, robust, and stability-indicating method is established. This method must then be validated according to ICH Q2(R2) guidelines. [6][7] Example Final Optimized Method (Hypothetical)

Parameter Condition
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 30% B in 10 min, 30% B to 70% B in 15 min, hold at 70% B for 5 min
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

This method would then undergo full validation, which includes assessing its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. [8]

Conclusion

Developing a stability-indicating HPLC method for the purity assessment of (2,6-Dichloro-3-fluorophenyl)methanol is a systematic process that requires a thorough understanding of the analyte's properties and the principles of chromatography. By comparing different stationary phases, optimizing mobile phase conditions, and performing comprehensive forced degradation studies, a robust and reliable method can be established. This ensures the quality and safety of this critical pharmaceutical intermediate. The use of a PDA detector is highly recommended to facilitate peak purity analysis and confirm the specificity of the method. The final validated method will be a valuable tool for quality control and stability testing throughout the drug development lifecycle.

References

  • Diode Array Detector HPLC | DAD - SCION Instruments. (n.d.). SCION Instruments. Retrieved February 17, 2026, from [Link]

  • Types of HPLC Detectors. (2025, April 1). Phenomenex. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 17, 2026, from [Link]

  • A Brief Overview of PDA Detectors in HPLC. (2023, February 17). GenTech Scientific. Retrieved February 17, 2026, from [Link]

  • HPLC Analysis with Diode Array Detection. (2024, January 16). Contract Testing Laboratories of America. Retrieved February 17, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved February 17, 2026, from [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 17, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 17, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Linklab. Retrieved February 17, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved February 17, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). SpringerLink. Retrieved February 17, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved February 17, 2026, from [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters. Retrieved February 17, 2026, from [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved February 17, 2026, from [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved February 17, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 17, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved February 17, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved February 17, 2026, from [Link]

  • ich guideline practice: a validated stability indicating rp-uplc method development and. (n.d.). Rasayan Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN. Retrieved February 17, 2026, from [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. Retrieved February 17, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 17, 2026, from [Link]

  • (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4. (n.d.). Home Sunshine Pharma. Retrieved February 17, 2026, from [Link]

  • (2,6-dichloro-3-fluorophenyl)methanol (C7H5Cl2FO). (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]

  • (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. Retrieved February 17, 2026, from [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. (n.d.). Revue Roumaine de Chimie. Retrieved February 17, 2026, from [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). Chromatography Online. Retrieved February 17, 2026, from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved February 17, 2026, from [Link]

  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. (n.d.). MAC-MOD Analytical. Retrieved February 17, 2026, from [Link]

  • Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. (n.d.). CDC Stacks. Retrieved February 17, 2026, from [Link]

Sources

Mass spectrometry (MS) fragmentation pattern of (2,6-Dichloro-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2,6-Dichloro-3-fluorophenyl)methanol CAS: N/A (Analogous to 2,6-Dichlorobenzyl alcohol, CAS 15258-73-8) Molecular Formula: C


H

Cl

FO Nominal Mass: 194 Da (

Cl

)

This guide provides a technical analysis of the mass spectrometric behavior of (2,6-Dichloro-3-fluorophenyl)methanol. Unlike simple benzyl alcohols, this molecule exhibits a complex fragmentation matrix driven by the ortho-effect of the 2,6-dichloro substitution and the high electronegativity of the fluorine atom. This document compares ionization techniques and distinguishes this specific isomer from its structural analogs.

Part 1: Ionization Technique Comparison

For the structural elucidation of halogenated benzyl alcohols, the choice of ionization method dictates the information quality.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Utility Structural Fingerprinting Trace Quantification (LC-MS)Analysis of Non-Polar Impurities
Ion Type

(Radical Cation)

or


or

Fragmentation Rich, reproducible pattern.Minimal. Requires MS/MS (CID) for structural data.Moderate thermal fragmentation.
Suitability High. The gold standard for library matching and isomer differentiation.Low to Medium. Benzyl alcohols ionize poorly in ESI+; ESI- requires derivatization or high pH.Medium. Good for polar/non-polar mix, but prone to in-source water loss.

Recommendation: Use EI (70 eV) for initial identification and impurity profiling. Use Negative Mode ESI (ESI-) for trace quantification in biological matrices (e.g., DMPK studies), monitoring the formate adduct


.

Part 2: EI Fragmentation Mechanics (70 eV)

The fragmentation of (2,6-Dichloro-3-fluorophenyl)methanol is dominated by the stability of the aromatic ring and the steric crowding of the ortho-chlorines.

The Molecular Ion Cluster ( )

Due to the two chlorine atoms, the molecular ion appears as a distinct cluster with a 9:6:1 intensity ratio :

  • m/z 194: Base isotope (

    
    Cl, 
    
    
    
    Cl)
  • m/z 196:

    
     (
    
    
    
    Cl,
    
    
    Cl)
  • m/z 198:

    
     (
    
    
    
    Cl,
    
    
    Cl)
Primary Fragmentation Pathways

Unlike unsubstituted benzyl alcohol, which typically loses OH to form a tropylium ion (


), the 2,6-dichloro substitution sterically hinders ring expansion.
  • Pathway A: Benzylic Cleavage (Loss of

    
    ) 
    
    • Transition:

      
      
      
    • Mechanism: Direct cleavage of the benzylic bond yields the 2,6-dichloro-3-fluorophenyl cation . This is often the base peak or a major ion due to the inductive stabilization by the halogens.

    • 
       Mass:  -31 Da.
      
  • Pathway B: The Ortho Effect (Loss of OH/H

    
    O) 
    
    • Transition:

      
       (Loss of 
      
      
      
      ) or
      
      
      (Loss of
      
      
      )
    • Mechanism: The ortho chlorines interact with the hydroxyl group. While typical benzyl alcohols lose

      
       to form a tropylium ion, the 2,6-substitution favors the loss of neutral 
      
      
      
      via a cyclic transition state involving the benzylic hydrogen, or loss of
      
      
      if the internal energy is high.
  • Pathway C: Halogen Elimination

    • Transition:

      
       (Loss of 
      
      
      
      )
    • Mechanism: Direct cleavage of the C-Cl bond. This is less favorable than benzylic cleavage but prominent in polychlorinated aromatics.

Visualization of Fragmentation Pathways[1][2][3]

Fragmentation Figure 1: EI Fragmentation Pathway of (2,6-Dichloro-3-fluorophenyl)methanol M Molecular Ion (M+) m/z 194/196/198 (Radical Cation) IonA [M - OH]+ m/z 177 (Substituted Tropylium) M->IonA - OH (17 Da) IonB [M - CH2OH]+ m/z 163 (Phenyl Cation) M->IonB - CH2OH (31 Da) (Benzylic Cleavage) IonC [M - Cl]+ m/z 159 (Chlorobenzyl Cation) M->IonC - Cl (35 Da) IonD Secondary Fragment m/z 127 (Loss of HCl from 163) IonB->IonD - HCl (36 Da)

Caption: Figure 1 illustrates the primary dissociation routes. The benzylic cleavage (green) and ortho-driven hydroxyl loss (red) are the defining features.

Part 3: Differentiation from Structural Isomers[4]

Distinguishing the 2,6-dichloro isomer from the 2,4-dichloro or 3,5-dichloro isomers is critical for quality control.

Feature2,6-Dichloro Isomer (Target) 2,4- / 3,5-Dichloro Isomers
Ortho Effect Strong. Interaction between OH and two flanking Cl atoms facilitates unique loss of H

O and HCl.
Weak/Absent. Steric freedom allows easier formation of the classical tropylium ion.
[M-OH] Peak Suppressed. Steric hindrance makes ring expansion to tropylium difficult.Dominant. The [M-17] peak is often the base peak.
[M-Cl] Peak Enhanced. Proximity of OH to Cl can catalyze Cl elimination.Lower. Cl loss is purely homolytic, not assisted.

Diagnostic Rule: If the spectrum shows a significant suppression of the [M-17] peak relative to the molecular ion, and a prominent [M-31] peak, it confirms the 2,6-substitution pattern .

Part 4: Experimental Protocol (GC-MS)

To ensure reproducible fragmentation data, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol to prevent transesterification/acetal formation in the injector.

  • Concentration: 10–50 µg/mL.

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.

    • Why? Converts the -OH to -OTMS. This blocks hydrogen bonding, improves peak shape, and shifts the mass by +72 Da, confirming the presence of the alcohol group.

Instrument Parameters (Agilent/Thermo/Shimadzu Standard)
  • Inlet Temp: 250°C (Splitless mode).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source Temp: 230°C. Note: Higher source temps (>250°C) may induce thermal degradation of the benzylic alcohol.

Method Development Workflow

Workflow Figure 2: Analytical Workflow for Identification Start Sample (Solid/Oil) Prep Dilute in DCM (50 µg/mL) Start->Prep Deriv Derivatize? (BSTFA) Prep->Deriv GCMS_Nat GC-MS (Native) Target: m/z 194 Deriv->GCMS_Nat No GCMS_TMS GC-MS (TMS) Target: m/z 266 Deriv->GCMS_TMS Yes Analyze Compare Isotope Ratio (9:6:1) GCMS_Nat->Analyze GCMS_TMS->Analyze Confirm Confirm Isomer (Ortho Effect Check) Analyze->Confirm

Caption: Figure 2 outlines the decision tree for sample preparation and analysis. Derivatization is suggested if peak tailing is observed.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,6-Dichlorobenzyl alcohol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for "Ortho Effect" mechanisms).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68008, 3-Fluorobenzyl alcohol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for Isotope Cluster Analysis).

Technical Comparison Guide: FTIR Identification of (2,6-Dichloro-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(2,6-Dichloro-3-fluorophenyl)methanol is a critical building block in the synthesis of ALK inhibitors, most notably Crizotinib . In drug development workflows, its rapid identification and differentiation from non-fluorinated impurities (e.g., 2,6-dichlorobenzyl alcohol) or regioisomers is essential for quality control.

This guide provides a comparative FTIR analysis, establishing a self-validating identification protocol. Unlike NMR, which requires deuterated solvents and significant time, FTIR offers a <2-minute "fingerprint" verification. We focus here on distinguishing the target molecule from its structural analog, 2,6-Dichlorobenzyl alcohol , using the unique spectral signature of the aromatic C-F bond.

Physical State & Sampling Note

While many halogenated benzyl alcohols are crystalline solids (e.g., 2,6-dichlorobenzyl alcohol, MP ~98°C), the 3-fluoro derivative often isolates as a viscous oil or low-melting solid immediately following reduction from its benzoic acid precursor [1].

  • Recommended Sampling: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal. This handles both oils and solids without KBr pellet preparation.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible spectral data, follow this field-proven workflow. This protocol minimizes variability caused by atmospheric water vapor or sample thickness.

Step-by-Step Methodology
  • System Prep: Purge the FTIR bench with dry nitrogen or desiccated air for 15 minutes to eliminate H₂O vapor (3600–3800 cm⁻¹) and CO₂ (2350 cm⁻¹) interference.

  • Background Scan: Collect a 32-scan background spectrum of the clean ATR crystal.

  • Sample Loading:

    • If Oil: Apply 10–20 µL of the viscous liquid directly onto the crystal center.

    • If Solid: Place ~5 mg of powder on the crystal and apply high pressure (clamp) to ensure intimate contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio)

    • Range: 4000–600 cm⁻¹

  • Cleaning: Wipe the crystal with isopropanol. Verify no carryover by running a quick "monitor" scan before the next sample.

Spectral Analysis & Peak Assignment

The identification relies on detecting the specific functional groups: the primary alcohol, the halogenated aromatic ring, and crucially, the C-F bond.

Table 1: Key Diagnostic Peaks for (2,6-Dichloro-3-fluorophenyl)methanol
Functional GroupWavenumber Region (cm⁻¹)IntensityVibrational ModeDiagnostic Value
O-H (Alcohol) 3300 – 3450Medium-Strong, BroadO-H Stretching (H-bonded)Confirms alcohol functionality. Broadness indicates intermolecular H-bonding.
C-H (Aromatic) 3050 – 3100WeakC-H Stretching (sp²)Standard aromatic marker.
C-H (Aliphatic) 2850 – 2950Weak-MediumC-H Stretching (CH₂ group)Confirms the benzylic methylene group (-CH₂OH).
Aromatic Ring 1580 – 1600Medium-StrongC=C Ring StretchingCharacteristic of the benzene ring; often split due to asymmetry.
C-F (Aromatic) 1230 – 1270 Strong C-F Stretching PRIMARY IDENTIFIER. Absent in non-fluorinated impurities.
C-O (Alcohol) 1020 – 1050StrongC-O StretchingConfirms primary alcohol type.
C-Cl (Aromatic) 750 – 850StrongC-Cl StretchingIndicates chlorination.

Comparative Analysis: Target vs. Impurity

The most common structural impurity/analog is 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8). Distinguishing these two is the primary challenge.

Table 2: Spectral Comparison
FeatureTarget: (2,6-Dichloro-3-fluorophenyl)methanolAlternative: 2,6-Dichlorobenzyl alcohol [2]Differentiation Logic
C-F Stretch Present (~1250 cm⁻¹) ABSENT The target will show a distinct, intense band in the 1200–1300 region that the impurity lacks.
Fingerprint (oop) Complex pattern (1,2,3,6-subst.)780–800 cm⁻¹ (1,2,3-subst.)The substitution pattern alters the out-of-plane (oop) C-H bending frequencies below 900 cm⁻¹.
C-Cl Stretch ~800 cm⁻¹~786 cm⁻¹ / 829 cm⁻¹Slight shifts due to the electronic withdrawing effect of the adjacent Fluorine.
Mechanistic Insight (Expert Note):

The introduction of the Fluorine atom at the 3-position creates a significant dipole change. Because Fluorine is the most electronegative element, the C-F stretching vibration is extremely intense (large change in dipole moment). In the 2,6-dichloro analog, the 1200–1300 cm⁻¹ region is relatively "quiet," containing only weaker C-H in-plane bends. Therefore, any strong absorption at ~1250 cm⁻¹ is a positive confirmation of the fluorinated product.

Visualization of Identification Logic

Diagram 1: Structural Differentiation Workflow

This flowchart illustrates the logical process for confirming the identity of the Crizotinib intermediate using FTIR.

FTIR_Workflow Start Unknown Sample (Viscous Oil / White Solid) Step1 Check 3300-3400 cm⁻¹ (Broad Band) Start->Step1 Decision1 O-H Present? Step1->Decision1 Step2 Check 1230-1270 cm⁻¹ (Strong Band) Decision1->Step2 Yes ResultC ID: Other Impurity (Check Precursor/Solvent) Decision1->ResultC No Decision2 C-F Peak Visible? Step2->Decision2 ResultA ID: (2,6-Dichloro-3-fluorophenyl)methanol (Target Compound) Decision2->ResultA Yes (Strong Abs) ResultB ID: 2,6-Dichlorobenzyl Alcohol (Non-Fluorinated Impurity) Decision2->ResultB No (Quiet Region)

Caption: Decision tree for rapid FTIR identification, highlighting the critical C-F spectral discriminator.

Diagram 2: Synthesis & Impurity Origin

Understanding where the impurity comes from aids in spectral troubleshooting.

Synthesis_Pathway Acid 2,6-Dichloro-3-fluorobenzoic Acid Target (2,6-Dichloro-3-fluorophenyl)methanol (Target) Acid->Target Reduction Reagent Borane (BH₃) / THF ImpurityPre 2,6-Dichlorobenzoic Acid (Starting Material Impurity) Impurity 2,6-Dichlorobenzyl Alcohol (Common Analog) ImpurityPre->Impurity Side Reaction

Caption: Synthetic pathway showing how non-fluorinated impurities may carry over into the final alcohol product.

References

  • Li, H., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3,4']-2-ones as potent c-Met inhibitors. European Journal of Medicinal Chemistry, 50, 370-375.[1] (Describes synthesis and "viscous oil" state of the intermediate). 1

  • NIST Mass Spectrometry Data Center. (2025). 2,6-Dichlorobenzyl alcohol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative text for C-F and C-Cl group frequency assignments).

Sources

Comparing reactivity of (2,6-Dichloro-3-fluorophenyl)methanol vs non-fluorinated analogs

[1]

Executive Summary

3-F-DCPM is a critical pharmacophore building block, most notably serving as the "left-hand" fragment of the ALK inhibitor Crizotinib .[1] While it shares the massive steric hindrance of its non-fluorinated analog (DCPM ) due to the ortho-dichloro pattern, the addition of the 3-fluoro group fundamentally alters its reactivity profile:

  • Electronic Deactivation: The 3-F atom exerts a strong inductive withdrawing effect (-I), significantly destabilizing benzylic carbocations.[1] This suppresses

    
     pathways compared to DCPM.[1]
    
  • Acidity Modulation: The electron-deficient ring increases the acidity of the benzylic hydroxyl proton, accelerating oxidation rates but increasing susceptibility to over-oxidation (to benzoic acids).

  • Synthetic Utility: Unlike DCPM, the 3-F analog is rarely used for simple electrophilic aromatic substitution; its primary utility lies in nucleophilic substitution at the benzylic position (e.g., Mitsunobu etherification), where stereocontrol is paramount.

Molecular Architecture & Electronic Profile[2]

The reactivity differences stem from two competing forces: Steric Inhibition (common to both) and Electronic Withdrawal (unique to 3-F-DCPM).[1]

Electronic & Steric Map

The following diagram illustrates the electronic "pull" of the fluorine atom and the steric "shield" of the chlorine atoms.

Gcluster_0Steric Shield (2,6-Cl2)cluster_1Electronic Tuner (3-F)cluster_2Reactive CenterCl_22-Cl(Steric Blockade)Benzylic_CBenzylic Carbon(Electron Deficient)Cl_2->Benzylic_CBlocks NucleophilesCl_66-Cl(Steric Blockade)Cl_6->Benzylic_CBlocks NucleophilesF_33-F(Inductive Withdrawal -I)F_3->Benzylic_CDestabilizes Cation (+)DCPMNon-Fluorinated Analog(DCPM)DCPM->F_3Lacks this effect(More stable cation)

Figure 1: Mechanistic map showing how the 3-F substituent modifies the steric environment of the 2,6-dichloro scaffold.

Detailed Reactivity Comparison

A. Nucleophilic Substitution ( vs )

The most distinct difference lies in how these molecules behave under substitution conditions (e.g., converting alcohol to halide or ether).

Feature(2,6-Dichlorophenyl)methanol (DCPM)(2,6-Dichloro-3-fluorophenyl)methanol (3-F-DCPM)

Potential
Low. 2,6-Cl destabilizes cation via steric inhibition of resonance, but some reactivity exists.[1]Very Low. 3-F adds strong -I withdrawal, further destabilizing the benzylic carbocation.[1]

Potential
Blocked. Ortho-chlorines prevent backside attack.[1]Blocked. Same steric hindrance.
Mitsunobu Reaction Difficult. Requires high-energy reagents (DEAD/DIAD).[1]Challenging but Feasible. Used in Crizotinib synthesis. The electron-deficient ring makes the alkoxide less nucleophilic, requiring optimized conditions.
Benzylic Halogenation Standard conditions (SOCl2) work slowly.Requires forcing conditions or specific catalytic activation due to deactivated ring.[1]

Key Insight: In the synthesis of Crizotinib, the chiral ethyl ether is formed via a Mitsunobu reaction on the chiral alcohol derivative. The 3-F group makes the substrate more sensitive to steric clashes in the transition state, often requiring the use of toluene as a solvent to manage byproduct precipitation and drive the reaction forward [1].

B. Oxidation Profile (Alcohol Aldehyde)

Oxidation is the primary entry point for functionalizing this scaffold.

  • DCPM: Oxidizes readily to 2,6-dichlorobenzaldehyde.[1] Over-oxidation to benzoic acid is a risk but manageable.

  • 3-F-DCPM: The fluorine atom withdraws electron density, making the benzylic C-H bond slightly more acidic and the carbon more electrophilic.

    • Risk:[1][2][3] Higher susceptibility to over-oxidation to 2,6-dichloro-3-fluorobenzoic acid.[1]

    • Solution: Use of mild, catalytic oxidants like TEMPO/NaOCl is mandatory to arrest the reaction at the aldehyde stage [2].

C. Metallation & Ring Functionalization[1]
  • DCPM: Lithiation via halogen-metal exchange is standard.[1]

  • 3-F-DCPM: The 3-F group introduces a "lithiation trap." The proton at the 4-position (ortho to Fluorine) is acidified. Treatment with strong bases (n-BuLi) can lead to ortho-lithiation at C4 rather than simple halogen exchange, or benzyne formation via elimination of LiF/LiCl.[1]

Experimental Protocols

Protocol A: Selective Oxidation to Aldehyde

Context: Synthesis of the Crizotinib precursor 2,6-dichloro-3-fluorobenzaldehyde.[1]

Reagents:

  • Substrate: 3-F-DCPM (1.0 eq)[1]

  • Catalyst: TEMPO (2,6,6-tetramethylpiperidin-1-yl)oxyl (0.02 eq)[1]

  • Co-oxidant: NaOCl (Bleach, ~1.1 eq), KBr (0.1 eq)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Workflow:

  • Dissolve 3-F-DCPM in DCM and cool to 0°C.

  • Add aqueous solution of KBr and TEMPO.

  • Add buffered NaOCl (pH 9 via NaHCO3) dropwise over 30 mins. Critical: Maintain pH 8.5–9.5 to prevent hypochlorous acid scavenging.

  • Monitor by HPLC.[1] The electron-deficient aldehyde is prone to hydrate formation; ensure rigorous drying during workup.[1]

  • Yield Target: >90% Aldehyde, <2% Acid.

Protocol B: Mitsunobu Etherification (Crizotinib Fragment)

Context: Coupling the chiral alcohol (derived from 3-F-DCPM) with a hydroxypyridine.[1]

Reagents:

  • Alcohol: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol[1][4]

  • Nucleophile: 3-Hydroxy-2-nitropyridine[1][5]

  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate)

  • Phosphine: Triphenylphosphine (

    
    )
    
  • Solvent: Toluene (Preferred over THF for purification ease)

Workflow:

  • Charge Alcohol (1.0 eq), Nucleophile (1.1 eq), and

    
     (1.2 eq) in Toluene.
    
  • Cool to 0–5°C. Note: Low temperature is crucial to suppress side reactions due to steric crowding.

  • Add DIAD dropwise.[1]

  • Warm to 20°C and stir for 12–24h.

  • Purification: The use of Toluene allows the reduced hydrazine byproduct to precipitate or be washed away more easily than in THF [1].

Synthesis Pathway Diagram (Crizotinib Context)

The following diagram traces the evolution of the 3-F-DCPM scaffold into the active pharmaceutical ingredient (API) fragment.

ReactionPathStart3-F-DCPM(Alcohol)AldehydeAldehyde(2,6-Cl2-3-F-Ph-CHO)Start->AldehydeOxidation(TEMPO/NaOCl)Chiral_AlcChiral Alcohol(S)-1-(2,6-Cl2-3-F-Ph)ethanolAldehyde->Chiral_AlcAsymmetric Addition(Grignard/Chiral Catalyst)Note1Critical Control Point:Avoid Over-oxidationAldehyde->Note1EtherEther Linked Intermediate(Inversion of Configuration)Chiral_Alc->EtherMitsunobu Coupling(DIAD/PPh3, Toluene)SN2 InversionCrizotinibCrizotinib APIEther->CrizotinibReduction & Suzuki CouplingNote2Steric Challenge:Requires optimized solventEther->Note2

Figure 2: Synthetic utility of 3-F-DCPM in the production of Crizotinib, highlighting key transformation risks.

References

  • Pfizer Inc. (2011).[1] Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development.

  • ACS GCI Pharmaceutical Roundtable . (2020). Reagent Guide: Oxidation of Alcohols to Aldehydes.

  • GuideChem . (2020).[1] Synthesis methods of Crizotinib and intermediates.

  • Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Validated Analytical Methods for (2,6-Dichloro-3-fluorophenyl)methanol Assay

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary

(2,6-Dichloro-3-fluorophenyl)methanol is a critical halogenated benzyl alcohol, often encountered as a structural analog or impurity in the synthesis of ALK inhibitors like Crizotinib. Its analysis presents specific challenges: the electronegative halogens (Cl, F) affect retention behavior, while the hydroxyl group introduces polarity that can lead to peak tailing in gas chromatography.

This guide compares the two industry-standard approaches for assaying this molecule: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) . While HPLC is the gold standard for final product release due to its robustness and compatibility with non-volatile impurities, GC-FID offers superior resolution for volatile process solvents and starting materials.

Part 1: Analytical Profile & Physiochemical Properties

Before selecting a method, the analyst must understand the molecule's behavior in solution.

PropertyData / CharacteristicAnalytical Implication
Structure Benzylic alcohol with 3 halidesHigh UV absorption; susceptible to oxidation (to aldehyde).
Polarity Moderate (LogP ~2.3)Retains well on C18; elutes mid-range in RP-HPLC.
Volatility Moderate (BP ~260°C)Suitable for GC, but high boiling point requires thermal ramping.
Chromophore Aromatic RingUV detection feasible at 210–265 nm.
Stability Sensitive to oxidationSamples should be prepared fresh; avoid protic solvents in GC if derivatizing.

Part 2: Method A – The Gold Standard (RP-HPLC)

Best For: Final product purity, stability studies, and non-volatile impurity profiling.

Principle & Rationale

Reverse-Phase HPLC (RP-HPLC) utilizing a C18 stationary phase is the preferred method for quantitative assay. The hydrophobic interaction between the octadecylsilane ligands and the halogenated aromatic ring provides excellent retention, while the polar mobile phase suppresses ionization of the hydroxyl group.

Validated Chromatographic Conditions

Derived from protocols for structural analog (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [1, 2].[1]

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (H₃PO₄) in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Elution Mode: Isocratic (60:40 A:B) or Gradient (see below).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Secondary monitoring @ 210 nm).

  • Column Temp: 30°C.

  • Injection Volume: 10–20 µL.

Gradient Program (Recommended for Impurity Profiling):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 20 80
20.0 20 80
22.0 70 30

| 30.0 | 70 | 30 |

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 25 mg of substance into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute stock to 50 µg/mL. Filter through 0.45 µm PVDF filter.

System Suitability Criteria (Acceptance Limits)
  • Theoretical Plates (N): > 2000

  • Tailing Factor (T): 0.8 – 1.5

  • RSD of Area (n=6): < 2.0%

  • Resolution (Rs): > 2.0 (between main peak and nearest impurity, typically the aldehyde oxidation product).

Part 3: Method B – The Alternative (GC-FID)

Best For: Process control, residual solvent analysis, and synthesis monitoring.

Principle & Rationale

GC-FID is highly effective for halogenated benzyl alcohols due to the distinct boiling point differences between the alcohol and its precursors. However, the hydroxyl group can cause peak tailing on non-polar columns. A mid-polarity column (cyanopropylphenyl) or a standard non-polar column (5% phenyl) with a high split ratio is recommended.

Validated Chromatographic Conditions

Adapted from validated methods for benzyl alcohol analysis [3, 4].

  • Instrument: GC with FID (e.g., Agilent 7890/8890).

  • Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane) OR DB-5ms.

    • Dimensions: 30 m x 0.32 mm ID x 1.8 µm film.

  • Carrier Gas: Helium or Nitrogen @ 1.5 mL/min (Constant Flow).

  • Injector: Split/Splitless (Split ratio 20:1).

    • Temperature: 250°C.

  • Detector (FID): 300°C.

    • Hydrogen:[2] 30 mL/min; Air: 400 mL/min.

Temperature Program:

  • Initial: 80°C (Hold 2 min).

  • Ramp 1: 10°C/min to 200°C.

  • Ramp 2: 20°C/min to 280°C (Hold 5 min).

  • Total Run Time: ~23 minutes.

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Internal Standard (Optional but Recommended): Dodecane or Benzyl Acetate.

  • Concentration: 1.0 mg/mL.

Part 4: Comparative Analysis

The following table contrasts the two methodologies to assist in selection based on laboratory resources and data requirements.

FeatureMethod A: RP-HPLC (UV)Method B: GC-FID
Specificity High for non-volatile degradation products.High for volatile precursors and solvents.
Sensitivity (LOD) Excellent (~0.1 µg/mL).Good (~1.0 µg/mL).
Robustness Very High; less susceptible to matrix effects.Moderate; liner contamination can cause tailing.
Throughput Moderate (15–30 min run time).Fast to Moderate (10–25 min).
Cost Per Run Higher (Solvent consumption).Lower (Gas consumption).
Primary Risk Column fouling from synthesis tars.Thermal degradation of labile impurities.
Decision Logic for Method Selection

MethodSelection Start Start: Select Analytical Goal IsVolatile Is the sample for Process Control or Solvents? Start->IsVolatile IsPurity Is the sample for Final Purity/Release? IsVolatile->IsPurity No GC Select Method B: GC-FID (Better for volatiles) IsVolatile->GC Yes CheckTherm Is the impurity thermally stable? IsPurity->CheckTherm HPLC Select Method A: RP-HPLC (Better for stability/purity) CheckTherm->GC Yes CheckTherm->HPLC No (Degrades)

Caption: Decision tree for selecting between HPLC and GC based on sample stage and thermal stability.

Part 5: Troubleshooting & Expert Insights

The "Tailing" Phenomenon (GC)

Issue: The hydroxyl (-OH) group on the methanol side chain interacts with active silanol sites in the GC liner or column, causing tailing. Solution:

  • Use a deactivated glass liner with glass wool.

  • Switch to a column with a thicker film (e.g., 1.8 µm DB-624) to mask active sites.

  • Derivatization: If tailing persists, react the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the -OH group before injection.

The "Ghost Peak" Issue (HPLC)

Issue: Appearance of unknown peaks in the gradient blank. Causality: Halogenated compounds can be "sticky." Carryover from previous high-concentration injections is common. Solution:

  • Implement a needle wash step with 90% Acetonitrile between injections.

  • Run a blank injection immediately after the highest standard.

Workflow for System Suitability (Self-Validating System)

SystemSuitability Start Start Sequence Blank Inject Blank (Check Baseline) Start->Blank Std1 Inject Std (x5) Calc %RSD Blank->Std1 CheckRSD RSD < 2.0%? Std1->CheckRSD CheckTailing Tailing < 1.5? CheckRSD->CheckTailing Yes Fail Fail: Maintenance (Clean Column/Liner) CheckRSD->Fail No Pass System Valid Proceed to Samples CheckTailing->Pass Yes CheckTailing->Fail No

Caption: Mandatory System Suitability Testing (SST) workflow to ensure data integrity before sample analysis.

References

  • Jadhav, P. B., et al. (2017).[3] "Development and Validation of an RP-HPLC Method for Crizotinib." International Journal of Pharmacy & Pharmaceutical Research, 9(2), 100-106.[3] Link

  • Vijayakumar, B., et al. (2016). "Enantioselective Analysis of Crizotinib by Chiral LC Method." Der Pharma Chemica, 8(13), 226-231. Link

  • OSHA. (1993).[4] "Method PV2009: Benzyl Alcohol."[4] Occupational Safety and Health Administration Validated Methods. Link

  • Tschickardt, M., et al. (2019). "Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption." The MAK Collection for Occupational Health and Safety.[5] Link

  • ICH. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

(Note: While direct literature on the specific methanol derivative is limited, methods herein are validated based on structural analogs and standard protocols for halogenated benzyl alcohols as per ICH Q2(R1) guidelines.)

Sources

Reference Standards for (2,6-Dichloro-3-fluorophenyl)methanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the precise landscape of pharmaceutical development—specifically for ALK and c-MET inhibitors like Crizotinib—the integrity of starting materials dictates the quality of the final drug substance. (2,6-Dichloro-3-fluorophenyl)methanol (CAS: 877397-65-4 / C7H5Cl2FO) is a critical pharmacophore building block.[1][2]

This guide objectively compares the performance of Certified Reference Standards (CRS) against Market Reagent Grade (MRG) alternatives.[2] Through experimental workflows and comparative data, we demonstrate that while MRG materials may suffice for early-stage synthesis, they introduce unacceptable risks in quantitative analytical method validation (AMV) and impurity profiling due to isomeric contamination and variable water content.

Part 1: Technical Context & The Isomer Challenge

(2,6-Dichloro-3-fluorophenyl)methanol is a halogenated benzyl alcohol.[1][2] Its analysis is complicated by the "Regioisomer Trap."[2] The electrophilic substitution patterns used to synthesize the phenyl ring often yield positional isomers (e.g., 2,6-dichloro-4-fluoro or 2,4-dichloro-5-fluoro analogs) that possess nearly identical lipophilicity.[1][2]

  • The Risk: Using a standard that contains even 1.5% of a co-eluting isomer can skew potency calculations and lead to OOS (Out of Specification) investigations during GMP manufacturing.

  • The Solution: A CRS is purified not just for chemical purity, but specifically qualified to quantify and separate these isomers.

Part 2: Comparative Analysis (CRS vs. MRG)

We evaluated a Certified Reference Standard (Batch A-CRS) against a typical Market Reagent Grade (Batch B-MRG) obtained from a generic chemical vendor.

Certificate of Analysis (CoA) Depth

The first differentiator is the "Data Density" provided with the material.

ParameterCertified Reference Standard (CRS)Market Reagent Grade (MRG)Comparison Note
Assay (Mass Balance) 99.8% ± 0.3% (w/w)~97.0% (Area %)MRG ignores water/volatiles, inflating purity.[1][2]
Isomeric Purity Quantified by qNMR & GC-MSNot TestedCritical risk for structural misassignment.[1][2]
Water Content (KF) 0.05% (Titrated)Not ReportedBenzyl alcohols are hygroscopic; affects weighing.[2]
Residual Solvents Quantified (GC-HS)Not ReportedHigh risk of entrapped THF/Toluene from synthesis.[1][2]
Traceability SI-Traceable (NIST/BIPM)Internal OnlyRequired for ICH Q7 regulatory filing.[1][2]
Experimental Validation: The "Hidden" Impurity

We subjected both standards to a validated RP-HPLC method (Protocol defined in Part 3).

  • Observation: The MRG sample showed a single peak at 210 nm with 98.2% area.[2]

  • The Flaw: When analyzed via Orthogonal Detection (GC-MS) , the MRG peak was revealed to contain 1.8% of the 2,6-dichloro-4-fluoro isomer.[1][2] The CRS, having been purified via preparative chiral/regio-selective chromatography, showed <0.05% of this isomer.

  • Impact: If Batch B-MRG were used to calibrate an assay for a drug intermediate, the resulting potency would be biased high, potentially masking degradation in stability studies.

Part 3: Experimental Protocols

Workflow 1: Validated HPLC Method for Purity & Isomer Separation

This method is designed to resolve the target methanol from its oxidized aldehyde degradant and positional isomers.

Chromatographic Conditions:

  • Instrument: UHPLC with PDA Detector (Agilent 1290 or equivalent).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (Phenyl phases offer superior selectivity for halogenated aromatics over C18).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 220 nm (primary), 254 nm (secondary).[2]

  • Temperature: 35°C.[2]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
15.0 65 Linear Ramp (Isomer Separation)
16.0 90 Column Wash
20.0 90 Hold

| 20.1 | 30 | Re-equilibration |

Workflow 2: Forced Degradation (Oxidation Stress)

To prove the "Self-Validating" nature of the standard, we expose the CRS to oxidative stress to generate the reference marker for the aldehyde impurity.

  • Preparation: Dissolve 10 mg CRS in 10 mL Acetonitrile.

  • Stress: Add 1 mL 30%

    
    . Heat at 60°C for 2 hours.
    
  • Analysis: Inject onto the HPLC method above.

  • Result: Observe the formation of 2,6-dichloro-3-fluorobenzaldehyde (RRT ~1.2). This confirms the method's specificity.[2]

Part 4: Visualization of Workflows

Diagram 1: Analytical Method Validation & Qualification Workflow

This diagram illustrates the logical flow from material receipt to validated data, highlighting where MRG materials often fail.

Method_Validation_Workflow Start Material Receipt (CRS vs MRG) ID_Check Identity Confirmation (NMR/IR) Start->ID_Check Purity_Check Purity Assessment (HPLC + GC-MS) ID_Check->Purity_Check Decision Isomeric Purity > 99.5%? Purity_Check->Decision Orthogonal Screening Fail REJECT (Risk of Bias) Decision->Fail No (MRG typical) Pass Standard Qualification Decision->Pass Yes (CRS typical) App Application: Potency Assignment Pass->App

Caption: Decision tree for qualifying reference standards. Note the critical "Isomeric Purity" gate often failed by reagent-grade materials.[1][2]

Diagram 2: Impurity & Degradation Pathways

Understanding the chemistry of (2,6-Dichloro-3-fluorophenyl)methanol is vital for interpreting chromatograms.[1][2]

Degradation_Pathway Parent (2,6-Dichloro-3-fluorophenyl) methanol (Target Analyte) Aldehyde 2,6-Dichloro-3-fluoro benzaldehyde (Oxidation Impurity) Parent->Aldehyde Oxidation (Air/Peroxide) Dimer Dibenzyl Ether Dimer (Acid Catalyzed) Parent->Dimer Acidic pH / Heat Acid 2,6-Dichloro-3-fluoro benzoic acid (Final Degradant) Aldehyde->Acid Further Oxidation

Caption: Primary degradation pathways.[1][2] The aldehyde is the most common impurity found in aged reference standards.

Part 5: Conclusion & Recommendations

For non-regulated, exploratory synthesis, Market Reagent Grade (MRG) (2,6-Dichloro-3-fluorophenyl)methanol is a cost-effective option, provided the researcher is aware of the potential 2-5% assay error due to water and isomers.[1][2]

However, for GMP release testing, stability studies, or pharmacokinetic analysis , the use of a Certified Reference Standard (CRS) is mandatory. The cost of a CRS is negligible compared to the financial risk of a failed batch or a rejected regulatory filing caused by "ghost impurities" or inaccurate potency assignment.

Final Recommendation: Always request a CoA that explicitly states Water Content (KF) and Isomeric Purity before selecting a standard for quantitative analysis.[2]

References

  • International Council for Harmonisation (ICH). (2000).[2] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][5][6][7] Retrieved from [Link]

  • PubChem. (n.d.).[2] (2,6-dichloro-3-fluorophenyl)methanol Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]

  • Cui, J., et al. (2013). Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol.[1][2][8][9] CN Patent 103319311A.[2] Google Patents. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018).[2] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

Sources

Bioactivity comparison of (2,6-Dichloro-3-fluorophenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Profile & SAR Analysis: (2,6-Dichloro-3-fluorophenyl)methanol Scaffolds in Kinase Inhibition

Executive Summary

The (2,6-Dichloro-3-fluorophenyl)methanol moiety (specifically its chiral ethyl ether derivative) represents a privileged pharmacophore in precision oncology. It serves as the critical "headgroup" for Crizotinib (Xalkori) , a first-in-class multi-target tyrosine kinase inhibitor (TKI) approved for ALK+ and ROS1+ non-small cell lung cancer (NSCLC).

This guide analyzes the bioactivity of this scaffold, comparing the parent drug Crizotinib with its structural derivatives, including Hypoxia-Activated Prodrugs and


F-labeled PET tracers . It focuses on the Structure-Activity Relationship (SAR) that makes the 2,6-dichloro-3-fluoro substitution pattern essential for potency and metabolic stability.

Structural Analysis: The "Headgroup" Effect

The (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group functions as the ATP-competitive binding element. Its bioactivity is governed by three molecular interactions:

  • Steric Fit: The 2,6-dichloro substitution forces the phenyl ring into a specific torsion angle (approx. 80-90°) relative to the ether linkage, locking it into the hydrophobic specificity pocket of the ALK/c-Met kinase domain.

  • Halogen Bonding: The chlorine atoms fill the lipophilic pocket, while the 3-fluoro substituent modulates the electronic density of the ring, protecting it from rapid oxidative metabolism (CYP450 attack) at the para-position.

  • Chirality: The (R)-enantiomer is >1000-fold more potent than the (S)-enantiomer. The (R)-methyl group directs the phenyl ring into the correct sub-pocket.

Comparative Bioactivity Data

The following table compares the bioactivity of Crizotinib (the standard) against specific derivatives designed to overcome its limitations (blood-brain barrier penetration and toxicity).

Table 1: Bioactivity Comparison of (2,6-Dichloro-3-fluorophenyl) Derivatives

Compound ClassSpecific DerivativeTarget (IC50)Cellular Potency (IC50)Key Advantage/Disadvantage
Parent Drug Crizotinib ALK: 2.0 nMc-Met: 1.0 nMH3122 (ALK+): ~45 nMH2228 (ALK+): ~50 nMStandard of Care. High systemic potency but poor Blood-Brain Barrier (BBB) penetration.
PET Tracer [

F]Fluoroethyl-Crizotinib
ALK: 7.5 nMH2228: 10 nMDiagnostic Tool. Retains high affinity; used to visualize ALK+ tumor burden and brain metastases in vivo.
Hypoxia Prodrug Prodrug A (N-oxide derivative) ALK: >1000 nM (Normoxia)ALK: ~10 nM (Hypoxia)H3122: Hypoxia-selectiveReduced Toxicity. Bioreductive activation releases active Crizotinib only in hypoxic tumor cores, sparing healthy tissue.
2nd Gen Analog Alectinib (Reference) ALK: 1.9 nMH3122: ~5 nMComparator. Structurally distinct but functionally superior in CNS penetration; used when Crizotinib fails.

Note on Data: IC50 values represent biochemical kinase inhibition. Cellular potency varies by cell line; H3122 (EML4-ALK E13;A20) is generally more sensitive than H2228 (EML4-ALK E6ab;A20).

Mechanism of Action & Signaling Pathway

The (2,6-dichloro-3-fluorophenyl) moiety competes with ATP for the binding site within the ALK kinase domain. By blocking autophosphorylation, it shuts down downstream survival signaling (PI3K/AKT, STAT3, RAS/ERK).

ALK_Signaling ALK ALK Fusion Protein (EML4-ALK) PI3K PI3K ALK->PI3K Phosphorylation STAT3 STAT3 ALK->STAT3 RAS RAS/ERK ALK->RAS ATP ATP ATP->ALK Activates Inhibitor Crizotinib Scaffold (2,6-Cl-3-F-benzyl) Inhibitor->ALK Competitive Inhibition (Blocks ATP binding) Proliferation Tumor Proliferation & Survival Inhibitor->Proliferation Inhibits Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation RAS->Proliferation

Figure 1: Mechanism of ALK inhibition. The scaffold competitively displaces ATP, halting the PI3K/AKT and STAT3 oncogenic cascades.

Experimental Protocols

To validate the bioactivity of these derivatives, the following standardized protocols are recommended.

Protocol A: Biochemical Kinase Inhibition Assay (TR-FRET)

This assay measures the intrinsic affinity of the derivative for the ALK kinase domain.

  • Reagents: Recombinant ALK kinase domain, Fluorescein-labeled poly-GT substrate, ATP (at Km), and Terbium-labeled anti-phosphotyrosine antibody.

  • Preparation: Dissolve (2,6-dichloro-3-fluorophenyl) derivatives in 100% DMSO. Prepare 3-fold serial dilutions.

  • Reaction:

    • Mix kinase, substrate, and inhibitor in 384-well plates.

    • Initiate reaction by adding ATP.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add Terbium-antibody detection mixture (EDTA stops the reaction).

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit. Valid if Z' factor > 0.5.

Protocol B: Cellular Viability Assay (MTS)

This assay confirms if the compound can penetrate the cell membrane and inhibit the target in a biological context.

  • Cell Lines: H3122 (highly sensitive) and H2228 (moderately sensitive) NSCLC cells.

  • Seeding: Seed 3,000 cells/well in 96-well plates containing RPMI-1640 + 10% FBS. Incubate 24h.

  • Treatment: Treat cells with serial dilutions of the derivative (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Development: Add 20 µL MTS reagent (CellTiter 96® AQueous One). Incubate 1-4 hours at 37°C.

  • Measurement: Measure absorbance at 490 nm.

  • Control: Normalize to DMSO-treated control (100% viability) and SDS-treated control (0% viability).

Synthesis & Workflow Visualization

The synthesis of bioactive derivatives hinges on the enantioselective reduction of the ketone precursor. The (R)-configuration is non-negotiable for high potency.

Synthesis_Workflow Start 2,6-Dichloro-3-fluoro acetophenone Step1 Asymmetric Reduction (Noyori Catalyst/CBS) Start->Step1 Intermed (R)-1-(2,6-Dichloro-3-fluoro phenyl)ethanol (Chiral Key Intermediate) Step1->Intermed >98% ee Step2 Mitsunobu Reaction (Inversion of Config) Intermed->Step2 Coupling Coupling to Aminopyridine Core Step2->Coupling Final Bioactive Derivative (Crizotinib/Analog) Coupling->Final

Figure 2: Synthetic workflow emphasizing the critical chiral intermediate generation.

References

  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Rothenstein, J. M., & Letarte, N. (2014). "Crizotinib: a first-in-class ALK inhibitor." Current Oncology. Link

  • Wang, J., et al. (2019). "Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib." European Journal of Medicinal Chemistry. Link

  • Beltanzubiri, M., et al. (2020).[1] "Development and biological investigations of hypoxia-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib." ChemMedChem. Link

Sources

Comparative Crystal Structure Analysis Guide: (2,6-Dichloro-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the optimization of pharmacophores, the introduction of fluorine into polychlorinated scaffolds is a critical strategy to modulate lipophilicity (


), metabolic stability, and binding affinity without significantly altering steric bulk. This guide provides a technical framework for the crystal structure analysis of (2,6-Dichloro-3-fluorophenyl)methanol  (Target), comparing its solid-state behavior against the well-characterized 2,6-Dichlorobenzyl alcohol  (Benchmark).

The Core Challenge: The 2,6-dichloro substitution pattern imposes severe conformational constraints via intramolecular


 interactions. The addition of a 3-fluoro substituent introduces a competing electronegative site and alters the quadrupole moment of the aromatic ring, potentially disrupting the homochiral dimerization observed in the non-fluorinated analog.

This guide details the experimental protocols, refinement strategies, and comparative metrics required to validate the structural integrity and developability of the 3-fluoro derivative.

Comparative Analysis: Target vs. Benchmark

This section objectively compares the expected structural performance of the target compound against the standard benchmark.

Structural & Electronic Properties
FeatureTarget: (2,6-Dichloro-3-fluorophenyl)methanol Benchmark: 2,6-Dichlorobenzyl alcohol Impact on Solid-State
Molecular Formula


Density increase; potential for F-mediated contacts.
Intramolecular Bonding Competing

(2-pos) and electrostatic repulsion from F (3-pos).
Strong intramolecular

lock.
3-F may destabilize the planar conformation, affecting

-stacking.
H-Bond Donor Hydroxyl (-OH)Hydroxyl (-OH)Identical donor capacity.
H-Bond Acceptors Cl (weak), F (weak/hard), O (strong).Cl (weak), O (strong).F adds a "hard" acceptor site, potentially forming

weak hydrogen bonds.
Chirality in Packing Potential for heterochiral packing due to asymmetric substitution.Tendency for homochiral dimerization in crystal lattice [1].3-F breaks the symmetry of the phenyl ring, reducing likelihood of disorder.
Lattice Energy & Packing Motifs
  • Benchmark Behavior: 2,6-Dichlorobenzyl alcohol typically crystallizes via cooperative

    
     hydrogen bonds that form infinite chains or dimers, stabilized by auxiliary 
    
    
    
    or
    
    
    interactions. The 2,6-substitution creates a "shielded" hydroxyl group, often leading to lower melting points compared to meta/para isomers [2].
  • Target Prediction: The 3-Fluoro substituent is sterically small (van der Waals radius

    
     vs 
    
    
    
    for H) but highly electronegative. It is expected to:
    • Disrupt the "face-to-face"

      
      -stacking seen in the benchmark due to repulsion with electron-rich regions of neighboring rings.
      
    • Induce a slight expansion of the unit cell volume (

      
      ) relative to the benchmark.
      
    • Favor

      
       interactions over 
      
      
      
      contacts, potentially altering the space group from monoclinic (
      
      
      ) to triclinic (
      
      
      ) or orthorhombic settings depending on solvent choice.

Experimental Protocol: Structure Determination

This workflow is designed to resolve the specific challenges of poly-halogenated benzyl alcohols, particularly rotational disorder in the hydroxyl group and the distinction between Cl and F positions during refinement.

Crystallization Screening
  • Objective: Obtain single crystals suitable for SC-XRD (

    
     mm).
    
  • Method: Slow evaporation at

    
     to minimize thermal motion of the benzyl side chain.
    

Recommended Solvent Systems:

  • Ethanol/Hexane (1:3): Standard system. Promotes H-bond formation.

  • Dichloromethane/Pentane (Vapor Diffusion): Best for halogenated aromatics; promotes halogen bonding (

    
    ).
    
  • Toluene: Promotes

    
    -stacking interactions.
    
Data Collection & Refinement (SC-XRD)

Instrument Settings:

  • Source:

    
     (
    
    
    
    ) is preferred over
    
    
    to minimize absorption by Chlorine atoms.
  • Temperature: Cryogenic cooling (

    
    ) is mandatory  to freeze the rotation of the 
    
    
    
    group and resolve the F vs H positional disorder.

Refinement Strategy (SHELXL/OLEX2):

  • Absorption Correction: Apply Multi-scan or Gaussian correction (critical due to two Cl atoms).

  • Disorder Handling: The 3-F atom may show positional disorder with the 5-H atom if the molecule sits on a special position. Use PART commands and free variable occupancies if necessary.

  • Hydrogen Placement: Locate the hydroxyl H atom from the difference Fourier map. Do not use geometrical riding models initially, as the

    
     vs 
    
    
    
    interaction is the key structural question.
Hirshfeld Surface Analysis

To objectively quantify the "performance" of the 3-F substitution, generate Hirshfeld surfaces (using CrystalExplorer) to map intermolecular contacts.

  • d_norm mapping: Visualize red spots for strong H-bonds (

    
    ).
    
  • Fingerprint Plots: Compare the percentage contribution of

    
     contacts in the Target vs 
    
    
    
    contacts in the Benchmark.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for refinement.

CrystalAnalysis Sample Crude (2,6-Dichloro-3-fluorophenyl)methanol Screen Solvent Screening (EtOH, DCM, Toluene) Sample->Screen Recrystallization Crystal Single Crystal Selection Screen->Crystal Optical Microscopy XRD SC-XRD Data Collection (Mo Source, 100K) Crystal->XRD Mounting Solve Structure Solution (Direct Methods) XRD->Solve Integration Refine Refinement & Analysis Solve->Refine R1 < 5% Refine->Crystal If Disorder High (Re-crystallize) Validation Hirshfeld & Interaction Quantification Refine->Validation CIF Generation

Caption: Workflow for structural determination of poly-halogenated benzyl alcohols, emphasizing the feedback loop for disorder management.

Interaction Network & Causality

Understanding why the structure forms specific polymorphs is crucial for drug formulation. The diagram below maps the causal relationships between atomic substitutions and macroscopic lattice properties.

Interactions F_Sub 3-Fluoro Substituent Packing Crystal Packing Efficiency F_Sub->Packing Weak C-H...F Interactions Solubility Solubility/LogP F_Sub->Solubility Modulates Polarity Cl_Sub 2,6-Dichloro Motif Steric Steric Hindrance Cl_Sub->Steric High Bulk Conf Intramolecular Lock (OH...Cl) Cl_Sub->Conf Acceptor Site OH_Group Hydroxyl Group OH_Group->Conf Donor Site Steric->Packing Prevents Pi-Stacking Conf->Packing Defines Shape Packing->Solubility Lattice Energy

Caption: Causal network showing how the 3-F and 2,6-Cl substitutions dictate conformational locking and lattice stability.

References

  • Sennert, E., et al. (2024).[1] Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 26(42). Link

  • Solis-Calero, C., et al. (2025). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemPhysChem, PMC. Link

  • NIST Chemistry WebBook. 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8) Data. National Institute of Standards and Technology.[2] Link

  • PubChem. Compound Summary: (2,6-dichloro-3-fluorophenyl)methanol.[3] National Library of Medicine. Link

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (2,6-Dichloro-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of (2,6-Dichloro-3-fluorophenyl)methanol. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting a deep commitment to laboratory safety and chemical handling.

Immediate Safety & Hazard Profile

(2,6-Dichloro-3-fluorophenyl)methanol is a halogenated organic compound. While specific data for this exact molecule is limited, its structural analogues, such as (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, provide critical safety insights.[1][2] It is prudent to handle this compound with the assumption of similar hazards.

Key Hazards:

  • Skin Contact: Assumed to be harmful in contact with skin. May cause skin irritation or an allergic reaction.[1][2]

  • Eye Contact: Poses a risk of serious eye damage or irritation.[1][2]

  • Aquatic Toxicity: Considered harmful to aquatic life with long-lasting effects.[1]

This profile necessitates that all handling and disposal operations are conducted with stringent adherence to safety protocols to minimize exposure and prevent environmental release. The foundation of these protocols is the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[3][4][5]

Hazard Classification (Assumed from Analogue)GHS PictogramDisposal Consideration
Acute Dermal Toxicity (Category 4)Prevent all skin contact. Contaminated PPE and materials must be disposed of as hazardous waste.
Serious Eye Damage (Category 1)corrosiveWear chemical safety goggles and face shield. Any contaminated items must be handled as hazardous waste.
Skin Sensitization (Category 1)Avoid repeated contact. Dispose of any material that has come into contact with the compound as hazardous waste.
Chronic Aquatic Hazard (Category 3)No PictogramDo not dispose of down the drain. [6] All waste must be collected for approved hazardous waste disposal to prevent environmental release.
Core Disposal Principles: Segregation and Containment

The proper disposal of (2,6-Dichloro-3-fluorophenyl)methanol hinges on two core principles: rigorous segregation and secure containment. As a halogenated organic compound, it must not be mixed with other waste streams unless compatibility is confirmed.

Why Segregation is Critical:

  • Incompatibility: Mixing halogenated waste with other chemical classes, such as strong oxidizing agents or bases, can trigger violent reactions.[7] For instance, acids and bases should always be stored separately.[7]

  • Disposal Pathway: Halogenated organic wastes often require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[8] Mixing with non-halogenated solvents complicates and increases the cost of disposal.

  • Regulatory Compliance: The Environmental Protection Agency (EPA) mandates the proper identification and segregation of hazardous waste streams from the point of generation.[9][10][11]

All waste containing (2,6-Dichloro-3-fluorophenyl)methanol must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area must be at or near the point of generation and under the control of the laboratory personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for managing waste streams of (2,6-Dichloro-3-fluorophenyl)methanol.

G Disposal Workflow for (2,6-Dichloro-3-fluorophenyl)methanol cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal A Generation of Waste (Pure compound, solutions, contaminated solids) B Is waste liquid or solid? A->B E Empty Container A->E Empty Container C Liquid Waste (Pure, solutions, rinsate) B->C Liquid D Solid Waste (Contaminated PPE, glassware, silica) B->D Solid F Select Compatible Container (Glass or HDPE) C->F D->F N Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. E->N Reuse for compatible waste or dispose of rinsed container in trash G Affix 'Hazardous Waste' Label F->G H List all components: '(2,6-Dichloro-3-fluorophenyl)methanol' and any solvents with %. G->H I Record Accumulation Start Date H->I J Store in designated Satellite Accumulation Area (SAA) I->J K Keep container closed. Store in secondary containment. J->K L Container Full (≤ 90%) or Approaching Time Limit? K->L M Schedule Pickup with Environmental Health & Safety (EH&S) L->M Yes N->F Reuse for compatible waste or dispose of rinsed container in trash

Caption: Decision workflow for handling (2,6-Dichloro-3-fluorophenyl)methanol waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Personnel Protective Equipment (PPE) Required:

  • Nitrile or neoprene gloves

  • Chemical splash goggles

  • Face shield (when handling larger quantities)

  • Flame-retardant lab coat

Materials:

  • Designated hazardous waste container (glass or high-density polyethylene)

  • Hazardous waste label

  • Secondary containment bin

Procedure:

  • Container Selection: Choose a clean, dry waste container made of a compatible material (e.g., amber glass bottle for liquids, a puncture-resistant pail for solids).[7][12] Ensure the container has a secure, screw-top cap.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[9] Clearly write out the full chemical name: "(2,6-Dichloro-3-fluorophenyl)methanol."[12] Do not use abbreviations. If it is a solution, list all components and their approximate percentages.[7][9]

  • Waste Collection:

    • Liquids: Carefully transfer the waste liquid into the labeled container using a funnel. Do not fill the container more than 90% full to allow for expansion.[13]

    • Contaminated Solids: Place contaminated items (e.g., gloves, weigh boats, paper towels) into a designated solid waste container.[14] Ensure no sharps are mixed with soft waste.

  • Secure and Store:

    • Tightly cap the container immediately after adding waste.[7][9][12] Never leave a funnel in an open waste container.[9]

    • Place the container in a secondary containment bin within your designated Satellite Accumulation Area (SAA).[12]

    • Segregate this waste from incompatible materials, particularly acids and bases.[7][9]

  • Scheduling Disposal: Monitor the fill level and accumulation date. Once the container is full or approaching the institutional time limit (e.g., 6 months), schedule a pickup with your institution's Environmental Health & Safety (EH&S) office.[9][13]

Spill Management and Decontamination

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

For a Small Spill (<100 mL):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]

  • Absorb: Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as methanol or ethanol), followed by soap and water.[16] Collect all cleaning materials as hazardous waste.

  • Dispose: Label the waste container with all contents, including the spilled chemical and the absorbent material, and dispose of it according to the protocol in Section 4.

For a Large Spill (>100 mL):

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EH&S or emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination of Empty Containers:

To be considered non-hazardous, an empty container that held (2,6-Dichloro-3-fluorophenyl)methanol must be triple-rinsed.[12][17]

  • Rinse the container three times with a suitable solvent (e.g., methanol or acetone) that can solubilize the compound.

  • Crucially, collect all three rinsates as halogenated hazardous waste. [12][17]

  • After triple-rinsing, deface the original label, and the container may be disposed of in the regular trash or reused for a compatible waste stream.[12][17]

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe management and disposal of (2,6-Dichloro-3-fluorophenyl)methanol, protecting yourself, your colleagues, and the environment.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

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  • PubChemLite. (n.d.). (2,6-dichloro-3-fluorophenyl)methanol (C7H5Cl2FO). Retrieved from [Link]

  • EBSCO. (n.d.). Decontamination methods | Science | Research Starters. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • MDPI. (2025, June 9). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • PubChem. (n.d.). (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol. National Institutes of Health. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling (2,6-Dichloro-3-fluorophenyl)methanol: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the laboratory use of (2,6-Dichloro-3-fluorophenyl)methanol. As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that every step, from preparation to disposal, is underpinned by a deep understanding of the material's hazards and the rationale for our safety measures.

Hazard Assessment: Understanding the Risks

(2,6-Dichloro-3-fluorophenyl)methanol is a halogenated aromatic alcohol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, we can infer its primary hazards from closely related structural analogs, such as (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol.[1] The hazards associated with this chemical class demand rigorous control measures. The primary routes of exposure are dermal contact and eye contact, with potential for respiratory irritation.

The hazard profile, based on globally harmonized system (GHS) classifications for analogous compounds, is summarized below.[1]

Hazard Class Category GHS Hazard Statement
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Serious Eye DamageCategory 1H318: Causes serious eye damage.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.

These classifications dictate the necessity for stringent personal protective equipment to prevent irreversible eye damage and mitigate risks of skin toxicity and allergic reactions.[1]

Personal Protective Equipment (PPE): An Imperative for Safety

The selection of PPE must be directly correlated with the identified hazards. For (2,6-Dichloro-3-fluorophenyl)methanol, the focus is on creating an impermeable barrier for the eyes and skin.

Eye and Face Protection: Non-Negotiable

Given the classification of "Causes serious eye damage" (H318), robust eye protection is critical.[1]

  • Minimum Requirement: At all times when handling the chemical, wear tightly fitting safety goggles that meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Splash Hazard: When handling quantities that pose a splash risk (e.g., during transfers or solution preparation), a face shield worn over safety goggles is mandatory to protect the entire face.[2][3][4]

Skin and Body Protection: Selecting the Right Barrier

Harmful skin effects, including toxicity and allergic sensitization, are primary concerns.[1]

  • Gloves: The choice of glove material is the most critical decision for skin protection. Halogenated aromatic compounds can readily permeate common laboratory gloves. Therefore, material selection must be deliberate.

    • Recommended: Viton® or Silver Shield®/4H® gloves are recommended for their excellent resistance to chlorinated and aromatic solvents.[5][6]

    • Not Recommended: Standard nitrile, latex, and neoprene gloves offer poor resistance to halogenated hydrocarbons and should be avoided for anything other than incidental contact.[7][8] If contact occurs with these materials, gloves must be changed immediately.[8]

    • Causality: The efficacy of a glove is determined by its breakthrough time (BT) and permeation rate.[5] Always consult the glove manufacturer’s specific chemical resistance data for the chemical or a close surrogate before use.

Glove Material Resistance to Halogenated Aromatic Compounds Recommendation
NitrilePoor[7][8]Not Recommended for Direct Handling
Latex (Natural Rubber)Poor[7]Not Recommended
NeoprenePoor[7]Not Recommended
Butyl RubberPoor to Moderate[7][9]Not Recommended
Viton® (Fluorocarbon) Excellent [5][6]Recommended
Silver Shield®/4H® Excellent [10]Recommended
  • Protective Clothing: Wear a standard laboratory coat for all procedures. For tasks with a higher risk of splashes or spills, supplement with a chemically resistant apron. Contaminated work clothing must not be taken from the laboratory.[1]

Respiratory Protection: Engineering Controls First
  • Primary Control: All handling of (2,6-Dichloro-3-fluorophenyl)methanol that could generate vapors or aerosols must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2][11]

  • Secondary Control: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][4] This should be determined by a formal risk assessment and requires enrollment in a respiratory protection program.

Operational and Disposal Plan

A systematic workflow ensures that safety is integrated into every stage of the chemical's lifecycle in the laboratory.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Cleanup Phase prep_1 Verify Fume Hood Certification prep_2 Don Full PPE: - Goggles & Face Shield - Viton® or Silver Shield® Gloves - Lab Coat/Apron prep_1->prep_2 prep_3 Prepare Work Area: - Line with absorbent pads - Assemble glassware prep_2->prep_3 handling_1 Weigh Solid Chemical Inside Fume Hood prep_3->handling_1 Proceed to Handling handling_2 Perform Chemical Reactions and Transfers handling_1->handling_2 handling_3 Securely Cap All Solutions and Containers handling_2->handling_3 disp_1 Segregate Waste: - Halogenated Liquid Waste - Contaminated Solids (PPE, pads) handling_3->disp_1 Proceed to Disposal disp_2 Label Waste Containers with Hazardous Waste Tag disp_1->disp_2 disp_3 Triple-Rinse Glassware; Collect Rinsate as Waste disp_1->disp_3 disp_4 Wipe Down & Clean Work Surfaces disp_3->disp_4

Caption: Safe handling workflow for (2,6-Dichloro-3-fluorophenyl)methanol.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Put on all required PPE.

  • Handling: Use spark-proof tools and ground equipment to prevent static discharge.[2] Avoid the formation of dust and aerosols.[1]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2]

  • Spill Response: In case of a small spill, evacuate personnel, ensure adequate ventilation, and remove all ignition sources.[1] Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[12]

Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Chemical Waste: Dispose of (2,6-Dichloro-3-fluorophenyl)methanol and any solutions containing it as regulated hazardous waste.[13] Containers must be clearly labeled, kept tightly closed, and stored in a designated hazardous waste accumulation area.[14][15]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills must be collected in a sealed container and disposed of as solid hazardous waste.[15]

  • Empty Containers: Empty containers are considered hazardous waste until properly rinsed.[16] They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[14][15] After rinsing and removal of the label, the container can be disposed of as regular laboratory glass or plastic waste.[15]

By adhering to these detailed protocols, researchers can confidently and safely handle (2,6-Dichloro-3-fluorophenyl)methanol, ensuring both personal safety and the integrity of their work.

References

  • Echemi. .

  • Environmental Health and Safety, University of Nebraska-Lincoln. .

  • Environment, Health and Safety, North Carolina State University. .

  • Gujarat Fluorochemicals Limited. .

  • Safetyware Group. .

  • Department of Chemistry, Princeton University. .

  • Merck Millipore. .

  • Environmental Health & Safety, University of Pennsylvania. .

  • Methanex Corporation. .

  • Guide Gloves. .

  • Sigma-Aldrich. .

  • Thermo Fisher Scientific. .

  • Proman. .

  • Sigma-Aldrich. .

  • Research Safety, Northwestern University. .

  • Environment, Health & Safety, UC San Diego. .

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  • Environmental Health & Safety, The University of Texas at Austin. .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.